Levonadifloxacin
Description
Levonadifloxacin is under investigation in clinical trial NCT03405064 (Comparative Study of this compound (IV and Oral) With Linezolid (IV and Oral) in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)).
broad-spectrum anti-MRSA benzoquinolizine quinolone agent; alathis compound is prodrug of this compound
Structure
3D Structure
Propriétés
IUPAC Name |
(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165599 | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154357-42-3 | |
| Record name | Levonadifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonadifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVONADIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Spectrum of Activity of Levonadifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonadifloxacin, a novel antibiotic of the benzoquinolizine fluoroquinolone class, has demonstrated a potent and broad-spectrum of in vitro activity against a wide range of clinically significant pathogens.[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound and its oral prodrug, alathis compound, have shown particular efficacy against difficult-to-treat Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[3][4] This technical guide provides an in-depth overview of the in vitro activity of this compound, detailing its spectrum, bactericidal effects, and activity against biofilms, supported by experimental methodologies.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][5] A key differentiator for this compound, particularly in S. aureus, is its preferential and high-affinity targeting of DNA gyrase.[1][3] This is in contrast to many other quinolones that primarily target topoisomerase IV in Gram-positive bacteria.[3] This dual-targeting mechanism at high affinity contributes to its potent activity against quinolone-resistant staphylococci and a low propensity for the development of resistance.[1][3][6] Furthermore, its activity is not significantly affected by the NorA efflux pump, a common mechanism of quinolone resistance in S. aureus.[1][5]
Caption: this compound's dual-target mechanism of action.
In Vitro Spectrum of Activity
This compound has been evaluated extensively against a large collection of clinical isolates, demonstrating potent activity against Gram-positive, Gram-negative, and atypical pathogens.
Gram-Positive Aerobes
This compound shows exceptional potency against Gram-positive cocci, including multidrug-resistant phenotypes.
Table 1: In Vitro Activity of this compound Against Staphylococcus aureus
| Organism/Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| S. aureus (all) | 793 | 0.25 | 0.5 | [7] |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.5 | 1 | [8][9] |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.5 | 1 | [8][9] |
| MRSA (from blood isolates) | 51 | 0.38 (E-test) / 0.5 (BMD) | 0.5 (E-test) / 1 (BMD) | [6][10] |
| Levofloxacin-Resistant S. aureus | - | 1 | 1 | [8][9] |
| Coagulase-Negative Staphylococci (CoNS) | - | 0.5 - 1 | 1 - 2 | [8][9][11] |
Table 2: In Vitro Activity of this compound Against Streptococci and Enterococci
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | - | 0.5 | 0.5 | [8][9] |
| Enterococcus faecalis | 12 | - | - | [4] |
Note: In one study, all 12 isolates of E. faecalis were reported as susceptible.[4] However, another study found all 16 tested Vancomycin-Resistant Enterococcus (VRE) isolates to be resistant to this compound.[12]
Gram-Negative Aerobes
While its primary strength lies in its anti-Gram-positive activity, this compound retains clinically relevant activity against certain Gram-negative bacteria, particularly levofloxacin-susceptible Enterobacterales.[8][13] One study found that 80.6% of levofloxacin-susceptible Enterobacterales isolates were inhibited at ≤2 mg/L of this compound.[8][9] Additionally, 100% susceptibility was observed in fluoroquinolone-resistant Salmonella species and Stenotrophomonas maltophilia.[14]
Bactericidal Activity and Time-Kill Assays
Time-kill studies have confirmed the bactericidal nature of this compound. Against various isolates, including MRSA, quinolone-resistant S. aureus, and S. pneumoniae, it typically demonstrates a ≥3-log₁₀ reduction in bacterial counts within 24 hours at concentrations of 2x MIC.[1] This rapid bactericidal activity is maintained even at high bacterial inoculums.[6]
Activity Against Bacterial Biofilms
Bacterial biofilms present a significant therapeutic challenge due to their reduced metabolic activity and the protective extracellular matrix. This compound has demonstrated superior activity against biofilms compared to other anti-staphylococcal agents.[15][16]
In studies evaluating its effect on established biofilms of MRSA and quinolone-resistant S. aureus, this compound consistently achieved a ≥90% kill rate of biofilm-embedded organisms.[15][16][17] In contrast, comparators like vancomycin and linezolid showed variable activity, while daptomycin was ineffective.[15][16] Scanning electron microscopy has visually confirmed these findings, showing significant disruption of the biofilm structure after exposure to this compound.[1][15][16]
Experimental Protocols
Standardized methodologies are crucial for assessing the in vitro activity of new antimicrobial agents. The methods used to generate the data for this compound are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][18]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The reference methods for this compound MIC determination are broth microdilution and agar dilution.[9][18]
Broth Microdilution Protocol:
-
Preparation of this compound Stock: A stock solution is prepared by dissolving this compound powder in an L-arginine solution (27.5 mg/L in water).[19]
-
Serial Dilutions: The drug is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[20]
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared and further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[21]
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[20][21]
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[20][21]
Other Methods:
-
Agar Dilution: Involves incorporating serial dilutions of the antibiotic into Mueller-Hinton agar plates, which are then inoculated with the test organisms.[9]
-
Disk Diffusion (Kirby-Bauer): A 10 µg this compound disk is placed on an inoculated agar plate. The diameter of the zone of inhibition is measured after incubation to determine susceptibility.[3]
-
Gradient Diffusion (E-test): A strip with a predefined gradient of this compound is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the scale on the strip.[3][21]
Quality Control: Reference strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 are used to ensure the accuracy of the testing methods.[3][6]
Caption: Standard workflow for Broth Microdilution MIC testing.
Biofilm Eradication Assay Protocol
-
Biofilm Formation: Bacterial isolates are grown in microtiter plates to allow for biofilm formation on the surface, typically over 24-48 hours.
-
Planktonic Cell Removal: The liquid medium containing free-floating (planktonic) cells is carefully removed, and the wells are washed to leave the attached biofilm.
-
Antibiotic Challenge: Fresh medium containing serial dilutions of this compound and comparator drugs is added to the wells.
-
Incubation: The plates are incubated for a further 24 hours.
-
Quantification: The viability of the remaining biofilm-embedded cells is assessed using methods like colony-forming unit (CFU) counting after sonication or metabolic assays (e.g., XTT or crystal violet staining). The percentage of bacterial kill is then calculated relative to untreated control biofilms.[15]
Conclusion
The in vitro data for this compound robustly supports its classification as a potent, broad-spectrum bactericidal agent. Its key strengths are its outstanding activity against Gram-positive pathogens, including MRSA and quinolone-resistant S. aureus, which is driven by its differentiated dual-targeting mechanism of action.[1][8] Furthermore, its demonstrated ability to eradicate bacteria within biofilms addresses a critical unmet need in the treatment of persistent and device-related infections.[1][15] These compelling in vitro characteristics underscore the promising clinical potential of this compound as a valuable therapeutic option for managing infections caused by multidrug-resistant bacteria.[6]
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcdr.net [jcdr.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of a novel antibacterial agent, this compound, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Sensitivity of this compound in Staphylococcus Aureus, Coagulase negative Staphylococcus species and Enterococcus species in a tertiary care Centre in North east India: - CCEM Journal [ccemjournal.com]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. In Vitro Assessment of Antimicrobial Activity of Novel Fluoroquinolone, this compound (WCK 771) Against Multi-Drug-Resistant Clinical Isolates from Cancer Patients in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 21. benchchem.com [benchchem.com]
Levonadifloxacin's Affinity for DNA Gyrase and Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levonadifloxacin (the active moiety of the prodrug alathis compound) is a novel benzoquinolizine fluoroquinolone with potent bactericidal activity against a wide range of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria. A critical differentiator in its mechanism of action is its preferential affinity for DNA gyrase in Staphylococcus aureus, a departure from many other fluoroquinolones that primarily target topoisomerase IV in these organisms. This document provides a comprehensive technical overview of this compound's interaction with its primary and secondary enzymatic targets, DNA gyrase and topoisomerase IV, respectively. It includes available quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visual diagrams of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Dual Targeting with a Preference for DNA Gyrase
Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination, managing DNA topology by creating transient double-strand breaks to allow for strand passage.[3][4] this compound stabilizes the covalent complex between these enzymes and the cleaved DNA, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[5]
In Staphylococcus aureus, this compound exhibits a strong affinity for both DNA gyrase and topoisomerase IV.[6] However, extensive studies involving genetically defined mutants have demonstrated that DNA gyrase is the primary target of this compound in this species.[1][7] This is significant because for many other fluoroquinolones, topoisomerase IV is the primary target in Gram-positive bacteria.[8][9] The preferential targeting of DNA gyrase by this compound is believed to contribute to its potent activity against quinolone-resistant strains of S. aureus that may already possess mutations in the grlA gene (encoding a subunit of topoisomerase IV).[7]
Quantitative Analysis of Target Affinity
A study by Bhagwat et al. (2006) demonstrated that a single mutation in gyrA resulted in a twofold increase in the MIC of WCK 771 (the arginine salt of this compound), whereas mutations in grlA had a less pronounced effect on its activity.[7] This indicates that inhibition of DNA gyrase is the principal contributor to the drug's antibacterial effect at therapeutic concentrations.
Table 1: Comparative MICs of WCK 771 (this compound) and Comparator Fluoroquinolones against S. aureus Strains with Target Site Mutations
| Strain Description | Relevant Mutation(s) | WCK 771 (this compound) MIC (μg/mL) | Trovafloxacin MIC (μg/mL) | Garenoxacin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) |
| Wild-Type | None | 0.015 | 0.03 | 0.03 | 0.06 |
| Topoisomerase IV Mutant | grlA (S80F) | 0.03 | 0.25 | 0.125 | 0.25 |
| DNA Gyrase Mutant | gyrA (S84L) | 0.03 | 0.015 | 0.125 | 0.125 |
| Double Mutant | grlA (S80F), gyrA (S84L) | 0.25 | 1 | 1 | 2 |
| Triple Mutant | grlA (S80F, E84K), gyrA (S84L) | 1 | 8 | 4 | 8 |
Data adapted from Bhagwat et al., 2006.[7]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the affinity of compounds like this compound for DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified S. aureus DNA gyrase (subunits GyrA and GyrB)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (v/v) glycerol.
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.
-
1% Agarose gel in Tris-acetate-EDTA (TAE) buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the desired concentrations of this compound or control compounds to the tubes. Include a no-drug control and a no-enzyme control.
-
Dilute the DNA gyrase enzyme in dilution buffer and add it to all tubes except the no-enzyme control to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified S. aureus topoisomerase IV (subunits GrlA and GrlB, also known as ParC and ParE).
-
Kinetoplast DNA (kDNA).
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.
-
This compound (or other test compounds) dissolved in a suitable solvent.
-
Stop Solution/Loading Dye (6X).
-
1% Agarose gel in TAE buffer.
-
Ethidium bromide or other DNA stain.
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, kDNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the desired concentrations of this compound or control compounds. Include a no-drug control and a no-enzyme control.
-
Dilute the topoisomerase IV enzyme in dilution buffer and add it to the appropriate tubes to start the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Stain the gel and visualize.
-
The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity, determined by the reduction in the intensity of the decatenated minicircle bands.
Visualizing Pathways and Workflows
Molecular Mechanism of Action
The following diagram illustrates the mechanism of action of this compound on its bacterial targets.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chemistry, Biological Properties and Analytical Methods of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-methicillin-resistant Staphylococcus aureus quinolone WCK 771 has potent activity against sequentially selected mutants, has a narrow mutant selection window against quinolone-resistant Staphylococcus aureus, and preferentially targets DNA gyrase [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Alalevonadifloxacin: A Prodrug Strategy for a Potent Anti-MRSA Agent
A Technical Guide on the Discovery and Development of Alalevonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent benzoquinolizine fluoroquinolone, exhibits remarkable activity against a broad spectrum of bacterial pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical utility as an oral agent was hampered by poor absorption. This technical guide delineates the discovery and development of alathis compound, an L-alanine ester prodrug of this compound, designed to overcome this pharmacokinetic challenge. We will delve into the chemical rationale behind the prodrug design, the synthesis process, the mechanism of action of the active moiety, and a summary of its pharmacokinetic and in vitro efficacy data. Detailed experimental protocols for key studies are also provided to offer a comprehensive understanding of its preclinical and clinical evaluation.
Introduction: The Need for an Oral Anti-MRSA Agent
The rising prevalence of infections caused by multidrug-resistant organisms, particularly MRSA, presents a significant global health challenge. While intravenous therapies are effective in hospital settings, the transition to oral treatment is crucial for patient convenience, reducing healthcare costs, and enabling earlier hospital discharge. This compound (WCK 771), the S-(-)-isomer of nadifloxacin, emerged as a promising intravenous agent with potent bactericidal activity against MRSA and other resistant Gram-positive bacteria.[1][2][3] However, its development as an oral therapeutic was hindered by very poor oral absorption.[4]
This limitation prompted the exploration of a prodrug strategy. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. The primary goal was to create a transiently modified version of this compound that could be readily absorbed from the gastrointestinal tract and then efficiently converted to the active this compound in the bloodstream.
The Prodrug Approach: Design and Synthesis of Alathis compound
Rationale for Prodrug Design
The structure of this compound offered two potential sites for chemical modification to create a prodrug: the carboxylic acid function of the benzoquinolizine core and the hydroxyl group on the piperidine side chain.[4] Researchers at Wockhardt synthesized a series of aliphatic, aromatic, and amino acid esters at both of these positions.[4]
The evaluation of these prodrug candidates focused on two key characteristics: aqueous stability and efficient enzymatic cleavage to release this compound. While esters of the C-2 carboxylic acid showed some promise, they were often unstable in aqueous solutions.[4] In contrast, esters at the C-4 hydroxyl group of the piperidine ring demonstrated favorable cleavage characteristics.[4] Among these, amino acid esters were particularly attractive as they offered the potential for salt formation, which could further improve aqueous solubility.[4]
Ultimately, the L-alanine ester of this compound, named alathis compound (WCK 2349), was selected as the optimal candidate. It was formulated as a methanesulfonate salt to enhance its pharmaceutical properties.[4]
Synthesis of Alathis compound Mesylate
The synthesis of alathis compound mesylate is a multi-step process that begins with the parent molecule, this compound. A general synthetic route involves the esterification of the hydroxyl group on the piperidine ring of this compound with a protected L-alanine derivative, followed by deprotection and salt formation.
A reported method for the synthesis involves the following key steps:
-
Protection of L-alanine: The amino group of L-alanine is protected, for example, with a tert-butoxycarbonyl (Boc) group.
-
Activation of the protected L-alanine: The carboxylic acid of the protected L-alanine is activated to facilitate the esterification reaction.
-
Esterification: The activated, protected L-alanine is reacted with this compound in the presence of a coupling agent and a base to form the ester linkage at the C-4 hydroxyl group of the piperidine ring.
-
Deprotection: The protecting group on the amino acid is removed under acidic conditions.
-
Salt formation: The resulting alathis compound free base is treated with methanesulfonic acid to form the stable mesylate salt.[5]
Mechanism of Action of this compound
Once alathis compound is absorbed and converted to this compound, the active moiety exerts its antibacterial effect by targeting bacterial DNA synthesis. Like other fluoroquinolones, this compound inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[6]
This compound stabilizes the covalent complex between these enzymes and the bacterial DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome.[6][7] This irreversible damage ultimately results in bacterial cell death. A key feature of this compound is its preferential targeting of DNA gyrase in S. aureus, which contributes to its potent activity against MRSA, including strains resistant to other fluoroquinolones.[1]
Caption: Mechanism of action of this compound.
Pharmacokinetics and Efficacy
The development of alathis compound as a prodrug successfully addressed the poor oral absorption of this compound.
Pharmacokinetic Profile
Clinical studies have demonstrated that orally administered alathis compound is efficiently absorbed and converted to this compound, achieving systemic exposures comparable to intravenous administration of the parent drug.
| Parameter | Value | Reference |
| Oral Bioavailability | ~90% | [1][8] |
| Plasma Protein Binding | ~85% | [2][9] |
Table 1: Pharmacokinetic Parameters of Alathis compound/Levonadifloxacin
Further studies have shown excellent penetration of this compound into lung tissues, which is crucial for the treatment of respiratory tract infections.
| Compartment | Penetration Ratio (AUCsite/AUCunbound plasma) | Reference |
| Epithelial Lining Fluid (ELF) | 7.66 | [2][10] |
| Alveolar Macrophages (AM) | 1.58 | [2][10] |
Table 2: this compound Penetration into Lung Compartments
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including those resistant to other antibiotics.
| Organism | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | 0.5 | [10] |
| Haemophilus influenzae | 0.03 | [10] |
| Moraxella catarrhalis | 0.015 | [10] |
| Staphylococcus aureus (including MRSA) | 0.5 - 2.0 | [10] |
Table 3: In Vitro Activity (MIC90) of this compound
Key Experimental Protocols
In Vitro Prodrug Cleavage Assay
Objective: To assess the conversion of alathis compound to this compound in the presence of biological matrices.
Methodology:
-
Preparation of Matrices: Human serum and liver S9 fractions are prepared and stored at -80°C until use.
-
Incubation: Alathis compound is incubated with the biological matrix (e.g., human serum or liver S9 fraction) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentrations of alathis compound and released this compound in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Determination of Intrapulmonary Pharmacokinetics
Objective: To measure the concentrations of this compound in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) following oral administration of alathis compound.
Methodology:
-
Study Population: Healthy adult subjects are enrolled in the study.
-
Dosing: Subjects receive a multiple-dose regimen of oral alathis compound (e.g., 1,000 mg twice daily for 5 days).[2]
-
Bronchoalveolar Lavage (BAL): BAL is performed at various time points after the final dose to collect samples of ELF and AM.[2]
-
Plasma Sampling: Serial blood samples are collected to determine the plasma concentration of this compound.
-
Sample Analysis: The concentrations of this compound in plasma, ELF, and AM are determined by a validated LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis is used to calculate parameters such as the area under the concentration-time curve (AUC) for each compartment.[2]
-
Penetration Ratio Calculation: The penetration ratio is calculated as the ratio of the AUC in the target tissue (ELF or AM) to the AUC of unbound drug in the plasma.[2]
The Development Workflow
The development of alathis compound followed a logical progression from identifying a clinical need to the approval of a novel therapeutic agent.
Caption: Alathis compound development workflow.
Conclusion
The development of alathis compound is a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a potent therapeutic agent. By converting the poorly absorbed this compound into the orally bioavailable alathis compound, a valuable therapeutic option for the treatment of serious Gram-positive infections, including those caused by MRSA, has been made available. This allows for a seamless transition from intravenous to oral therapy, benefiting both patients and the healthcare system. The journey of alathis compound underscores the importance of innovative drug delivery approaches in modern pharmaceutical development.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of an oral prodrug alathis compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 7. vjim.org [vjim.org]
- 8. New Drug Discovery - Wockhardt [wockhardt.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacological Properties of Levonadifloxacin Arginine Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Profile
Levonadifloxacin (WCK 771) is a novel, broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] It is formulated as the L-arginine salt of the active S(-) isomer of nadifloxacin, a configuration that enhances its potency against both Gram-positive and Gram-negative bacteria.[1] For oral administration, its L-alanine ester prodrug, alathis compound (WCK 2349), is utilized, which demonstrates excellent bioavailability.[1][2]
Developed to address the rising challenge of antimicrobial resistance, this compound shows potent activity against multi-drug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant staphylococci.[3][4] It has been approved in India for treating acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and cases with concurrent bacteremia.[4][5][6] The U.S. Food and Drug Administration (FDA) has also granted it a Qualified Infectious Disease Product (QIDP) designation for the treatment of MRSA infections.[7]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and DNA topoisomerase IV.[5][8][9] The binding of this compound to the enzyme-DNA complex stabilizes transient double-strand breaks, preventing the subsequent DNA ligation step.[8] This leads to an accumulation of chromosomal breaks, overwhelming bacterial DNA repair mechanisms and resulting in rapid cell death.[1][8]
A key distinguishing feature of this compound's mechanism is its preferential and potent targeting of DNA gyrase (encoded by gyrA and gyrB) in Staphylococcus aureus.[1][6][10] This contrasts with many other fluoroquinolones, which primarily target topoisomerase IV in Gram-positive bacteria.[4][11] This differentiated mechanism allows this compound to retain potent activity against quinolone-resistant S. aureus (QRSA) strains that have developed resistance through mutations in topoisomerase IV.[6][11][12] Furthermore, this compound is not a substrate for the NorA efflux pump, a common mechanism of quinolone resistance in staphylococci.[3][6][11]
In-Vitro Activity
This compound demonstrates a broad spectrum of in-vitro activity against a wide range of clinically significant pathogens.[1]
Gram-Positive Bacteria
This compound is highly potent against Gram-positive organisms, including strains resistant to other antibiotics. It shows robust activity against MRSA, vancomycin-intermediate S. aureus (VISA), and QRSA.[1][13] Its efficacy is maintained in challenging conditions such as acidic pH and within biofilms.[1]
| Organism (Resistance Profile) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (MSSA) | - | 0.5 | 1 | [14] |
| Staphylococcus aureus (MRSA) | - | 0.5 | 1 | [6],[14] |
| Staphylococcus aureus (Levofloxacin-R) | - | 1 | 1 | [14] |
| Coagulase-Negative Staphylococci (CoNS) | - | 1 | 2 | [14] |
| Streptococcus pneumoniae | 1196 | 0.5 | 0.5 | [14],[15] |
| Streptococcus pyogenes | - | - | - | [1] |
Table 1: In-vitro activity of this compound against Gram-positive isolates.
Gram-Negative Bacteria
The drug retains clinically relevant activity against several Gram-negative pathogens, particularly those associated with respiratory infections.[1]
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Haemophilus influenzae | 1002 | - | 0.03 | [15] |
| Moraxella catarrhalis | 504 | - | 0.015 | [15] |
| Enterobacterales (Levofloxacin-S) | - | \multicolumn{2}{c | }{80.6% inhibited at ≤2 mg/L} | [14] |
Table 2: In-vitro activity of this compound against select Gram-negative isolates.
Atypical and Anaerobic Bacteria
This compound is also active against atypical pathogens that cause respiratory infections, as well as various anaerobic bacteria.[1][7]
| Organism | MIC₉₀ (mg/L) | Reference(s) |
| Mycoplasma pneumoniae | 0.125 | [16] |
| Chlamydia pneumoniae | - | [16] |
Table 3: In-vitro activity of this compound against atypical pathogens.
Experimental Protocols
In-Vitro Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) for this compound and comparator agents are typically determined using standard reference methods as defined by the Clinical and Laboratory Standards Institute (CLSI).
-
Methodology: The reference agar dilution or broth microdilution methods are employed.[14]
-
Procedure: A standardized inoculum of the clinical isolate is exposed to serial twofold dilutions of the antimicrobial agent in appropriate growth media.
-
Endpoint: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).[14]
Neutropenic Murine Lung Infection Model
This in-vivo model is crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with efficacy.
-
Animal Model: Swiss albino mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[12][17]
-
Infection: Mice are anesthetized and infected via intratracheal instillation of a standardized suspension of a S. aureus strain.[12]
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound is initiated. Dosing regimens are varied to generate a range of drug exposures.[12]
-
Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and lungs are harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/lung). The change in bacterial count from pre-treatment levels is used to assess efficacy.[12]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile. Its oral prodrug, alathis compound, is efficiently absorbed and cleaved to release the active drug, resulting in high bioavailability.[1]
| Parameter | Value | Note | Reference(s) |
| Alathis compound (Oral Prodrug) | |||
| Bioavailability | ~90% | Mirrors the PK profile of intravenous this compound. | [1] |
| This compound | |||
| Plasma Protein Binding | ~70-90% | Unbound fraction is pharmacologically active. | [2],[18] |
| Metabolism | Hepatic | Phase II conjugation to this compound sulfate. | [2] |
| Excretion | Urine and Feces | - | [2] |
| Tissue Penetration | |||
| ELF / Unbound Plasma Ratio (AUC) | >7 | Demonstrates excellent lung penetration. | [15],[18] |
| AM / Unbound Plasma Ratio (AUC) | ~1.5 | Shows good accumulation in alveolar macrophages. | [15],[18] |
Table 4: Key Pharmacokinetic Parameters of this compound and Alathis compound.
Pharmacodynamics
The PK/PD parameter that best correlates with the efficacy of fluoroquinolones is the ratio of the area under the free drug plasma concentration-time curve to the MIC (fAUC/MIC).[12][19] Studies in the neutropenic murine lung infection model have established the fAUC/MIC targets for this compound against S. aureus.
| PD Endpoint | Mean Plasma fAUC/MIC Target (± SD) | Reference(s) |
| Stasis (No change in bacterial burden) | 8.1 ± 6.0 | [12],[20],[17] |
| 1-log₁₀ kill (Bactericidal effect) | 25.8 ± 12.3 | [12],[20],[17] |
Table 5: Pharmacodynamic Targets for this compound against S. aureus.
In-Vivo and Clinical Efficacy
Preclinical In-Vivo Efficacy
In addition to the lung infection model, this compound has shown promising efficacy in various other animal models, including those for ABSSSI, peritonitis, and pyelonephritis at human-equivalent doses.[1] It demonstrated superior efficacy against systemic MSSA infections compared to sparfloxacin and moxifloxacin and was significantly more effective than trovafloxacin against quinolone-resistant MRSA isolates.[3]
Clinical Efficacy and Safety
This compound has successfully completed multiple Phase I studies and a Phase III clinical trial in India.[1][7] The Phase III trial for ABSSSI (including diabetic foot infections) compared intravenous and oral this compound/alathis compound to the standard-of-care anti-MRSA agent, linezolid, with the goal of establishing non-inferiority.[1] Clinical studies and post-market experience have shown that this compound is well-tolerated.[1] It is notably devoid of several adverse effects associated with other fluoroquinolones, such as phototoxicity, significant QT interval prolongation, hepatotoxicity, and nephrotoxicity.[1] Its use is supported for treating resistant Gram-positive infections in patients with multiple co-morbidities.[21][22]
Conclusion
This compound arginine salt is a potent, broad-spectrum benzoquinolizine fluoroquinolone with a compelling pharmacological profile. Its differentiated mechanism of action, which involves preferential targeting of DNA gyrase in S. aureus, allows it to overcome common quinolone resistance mechanisms.[1][23] Combined with its robust in-vitro activity against MDR Gram-positive pathogens, excellent pharmacokinetic properties including high oral bioavailability and lung penetration, and a favorable safety profile, this compound represents a valuable therapeutic option for managing complex and serious bacterial infections, particularly those caused by MRSA.[1][22][24]
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. jcdr.net [jcdr.net]
- 5. vjim.org [vjim.org]
- 6. In Vitro activity of a Novel Benzoquinolizine Antibiotic, this compound (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - Journal of Laboratory Physicians [jlabphy.org]
- 7. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 9. What is this compound arginine salt used for? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. jmpas.com [jmpas.com]
- 12. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijhsr.org [ijhsr.org]
- 14. In vitro activity of a novel antibacterial agent, this compound, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Treatment challenges in the management of difficult-to-treat gram-positive infections: A consensus view apropos therapeutic role of novel anti-MRSA antibiotics, this compound (IV) and alathis compound (oral) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Levonadifloxacin activity against Gram-positive and Gram-negative bacteria
An In-Depth Technical Guide to the Antimicrobial Activity of Levonadifloxacin
Executive Summary
This compound is a next-generation broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] Developed to address the challenge of antimicrobial resistance, it demonstrates potent bactericidal activity, particularly against difficult-to-treat Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[2][3][4] Available in both intravenous (this compound) and oral (alathis compound, a prodrug) formulations, it offers a seamless transition of therapy.[1][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its spectrum of activity against Gram-positive and Gram-negative bacteria supported by quantitative data, detailed experimental protocols for its evaluation, and its effectiveness against common resistance mechanisms.
Introduction
This compound (WCK 771) and its oral prodrug alathis compound (WCK 2349) have been developed as a critical therapeutic option against multi-drug-resistant (MDR) Gram-positive infections.[2] The rise of resistant pathogens, especially MRSA, presents a significant global health threat, necessitating novel antimicrobials.[6] this compound's unique structure and dual-targeting mechanism confer potent activity against a wide range of pathogens, including clinically significant Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1] It has been approved in India for treating acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and concurrent bacteremia.[2][7]
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal effect stems from the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[8][9] These enzymes introduce transient double-stranded breaks in DNA to manage supercoiling during replication.[8][9] this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of these breaks, which leads to an accumulation of chromosomal damage and subsequent bacterial cell death.[8]
A key differentiator for this compound, particularly in its activity against S. aureus, is its preferential and strong affinity for DNA gyrase over topoisomerase IV.[1][2][4] Many other quinolones primarily target topoisomerase IV in Gram-positive bacteria, making them vulnerable to resistance from mutations in this enzyme.[4] By primarily targeting DNA gyrase, this compound remains effective against many ciprofloxacin- and levofloxacin-resistant S. aureus strains.[4][10]
In Vitro Activity against Gram-Positive Bacteria
This compound exhibits potent in vitro activity against a broad spectrum of Gram-positive pathogens, including strains resistant to other antibiotics.[3] Its efficacy is particularly notable against staphylococci and streptococci.
Staphylococcus aureus : this compound is highly active against S. aureus, irrespective of methicillin or quinolone resistance phenotypes.[2] Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values. For a large collection of S. aureus isolates, the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates was 0.25 mg/L and 0.5 mg/L, respectively.[6][11] It retains potency against hetero-vancomycin-intermediate strains (hVISA) and the virulent Bengal Bay clone (ST772).[1]
Other Gram-Positive Bacteria : The drug is also effective against other significant Gram-positive organisms. This includes Streptococcus pneumoniae (including macrolide- and penicillin-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[1][2][6] One study found that all Gram-positive isolates tested, including MRSA, methicillin-resistant coagulase-negative staphylococci (MRCONS), and vancomycin-resistant E. faecalis (VRE), were susceptible.[7][11]
Furthermore, this compound's activity is enhanced in acidic environments (pH 5.5), a condition often found in infection sites like phagosomes, which is a distinct advantage over other quinolones whose activity may decrease.[1][9][12] It is also effective against bacteria embedded in biofilms, a critical factor in persistent infections.[1][13]
| Organism (Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (All) | 793 | 0.25 | 0.5 | [11] |
| Staphylococcus aureus (All) | 297 | 0.03 | 1.0 | [14] |
| Quinolone-Susceptible Staphylococci | - | - | 0.015 | [15] |
| Quinolone-Resistant Staphylococci | - | - | 1.0 | [15] |
In Vitro Activity against Gram-Negative Bacteria
While primarily developed for its anti-MRSA and Gram-positive coverage, this compound also possesses clinically relevant activity against certain Gram-negative bacteria.[2] Its spectrum includes quinolone-susceptible species such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2][16] However, its efficacy against Gram-negative bacilli is generally limited, especially against strains that are already resistant to other fluoroquinolones like levofloxacin.[7][11] Therefore, its use for infections caused by Gram-negative pathogens should be guided by susceptibility testing.
| Organism | Activity Noted | Reference |
| Escherichia coli | Active against quinolone-susceptible strains | [2][16] |
| Klebsiella pneumoniae | Active against quinolone-susceptible strains | [2][16] |
| Pseudomonas aeruginosa | Active against quinolone-susceptible strains | [2][16] |
| Acinetobacter spp. | Active against quinolone-susceptible strains | [2][16] |
| Haemophilus influenzae | Clinically relevant activity | [1] |
| Moraxella catarrhalis | Clinically relevant activity | [1] |
Experimental Protocols
Standardized methodologies are crucial for assessing the antimicrobial activity of agents like this compound. The following protocols are fundamental to its evaluation.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[17] This is a gold-standard method for susceptibility testing.[18]
Detailed Protocol (Based on CLSI Guidelines):
-
Preparation of Antimicrobial Agent : A stock solution of this compound is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[17][19]
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared. Several colonies are suspended in a sterile medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] This suspension is further diluted to achieve the final target concentration for inoculation.
-
Inoculation : Each well of the microtiter plate, containing the serially diluted drug, is inoculated with the standardized bacterial suspension.[17][20]
-
Controls : Appropriate controls are included on each plate: a growth control (broth and inoculum, no drug) and a sterility control (broth only).[17]
-
Incubation : The plate is incubated at 35-37°C for 16-20 hours in ambient air.[18]
-
Result Interpretation : Following incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[17][19]
Time-Kill Kinetic Assay
This assay evaluates the dynamic interaction between an antimicrobial agent and a bacterium over time, determining whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][22]
Detailed Protocol:
-
Preparation : Test tubes or wells are prepared with a suitable broth (e.g., CAMHB) containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the drug is also prepared.[23]
-
Inoculation : All tubes are inoculated with a standardized starting suspension of the test organism (e.g., ~5 x 10⁵ CFU/mL).
-
Sampling Over Time : The tubes are incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.[12][23]
-
Quantification : The removed samples are serially diluted, plated onto agar, and incubated for 18-24 hours.[24]
-
Data Analysis : The number of colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves.[23]
In Vivo Efficacy Models
To translate in vitro findings to a clinical context, in vivo animal models are essential. The neutropenic murine lung infection model is a well-established method for evaluating the efficacy of antibiotics against respiratory pathogens.
Brief Protocol Description:
-
Induce Neutropenia : Mice are rendered neutropenic through the administration of an agent like cyclophosphamide. This minimizes the host immune response, allowing for a direct assessment of the antibiotic's activity.[25][26]
-
Bacterial Challenge : The animals are infected via intratracheal inoculation with a specific strain of bacteria, such as S. aureus.
-
Drug Administration : this compound is administered at various dosing regimens, simulating human pharmacokinetic profiles.[1][26]
-
Efficacy Assessment : After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are homogenized. The bacterial burden (CFU/lung) is quantified by plating the homogenate.
-
PK/PD Analysis : The results are correlated with pharmacokinetic parameters (e.g., fAUC/MIC) to determine the exposure levels required for bacteriostatic or bactericidal effects.[25][26] For this compound against S. aureus, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the key pharmacodynamic driver.[25][27]
Overcoming Resistance
This compound's design provides advantages in overcoming common fluoroquinolone resistance mechanisms.
-
Efflux Pump Evasion : It is a poor substrate for the NorA efflux pump in S. aureus, a common mechanism that expels other quinolones from the bacterial cell, thus maintaining intracellular concentration and activity.[1][2][10]
-
Target Modification : As previously mentioned, its primary affinity for DNA gyrase in S. aureus allows it to bypass resistance mutations that commonly occur in the topoisomerase IV gene (grlA).[1][4]
Conclusion
This compound is a potent bactericidal agent with a broad spectrum of activity, demonstrating exceptional efficacy against Gram-positive bacteria, including multidrug-resistant S. aureus.[1][2] Its dual-targeting mechanism, with preferential affinity for DNA gyrase in staphylococci, allows it to overcome common quinolone resistance pathways.[4] While its activity against Gram-negative bacteria is more limited to susceptible strains, its excellent safety profile, potent anti-MRSA action, and availability in both intravenous and oral forms make it a valuable therapeutic option for managing a variety of challenging bacterial infections.[5][6][28]
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcdr.net [jcdr.net]
- 5. Real-World Evidence of Efficacy and Safety of this compound (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 9. vjim.org [vjim.org]
- 10. jmpas.com [jmpas.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound, a Novel Benzoquinolizine Fluoroquinolone, Modulates Lipopolysaccharide-Induced Inflammatory Responses in Human Whole-Blood Assay and Murine Acute Lung Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. emerypharma.com [emerypharma.com]
- 22. researchgate.net [researchgate.net]
- 23. actascientific.com [actascientific.com]
- 24. DSpace [helda.helsinki.fi]
- 25. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoquinolizine Core: A Technical Guide to the Heart of Levonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonadifloxacin is a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3] Its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, is intrinsically linked to its unique chemical architecture.[1][4] This technical guide provides an in-depth exploration of the benzoquinolizine core of this compound, detailing its synthesis, mechanism of action, and the experimental methodologies used to characterize its activity.
Chemical Structure and Properties
The core of this compound is a tricyclic benzoquinolizine scaffold. The systematic name for the active enantiomer is (S)-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid.[5] This core structure distinguishes this compound from other fluoroquinolones like ciprofloxacin and levofloxacin, contributing to its unique pharmacological profile.[5]
Table 1: Physicochemical Properties of the this compound Core
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₂O₄ | [6] |
| Molecular Weight | 360.39 g/mol | [6] |
| pKa | 5.65 | [6] |
| Partition Coefficient (LogP) | 2.37 | [6] |
Synthesis of the Benzoquinolizine Core
The synthesis of the benzoquinolizine core of this compound is a multi-step process that begins with 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline.[7][8] A detailed synthetic scheme is outlined below, providing a step-by-step pathway to the final active pharmaceutical ingredient.
Experimental Protocol: Synthesis of this compound
Step 1: Resolution of (±)-5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline The racemic starting material is resolved using dibenzoyl-L-tartaric acid (L-DBTA) in ethyl acetate to selectively crystallize the desired (S)-enantiomer. The resulting salt is then treated with a base, such as sodium hydroxide in methanol, to yield the free (S)-amine.[1][8]
Step 2: Cyclization to form the tricyclic core The purified (S)-enantiomer is reacted with diethyl ethoxymethylenemalonate (EMME) followed by cyclization using polyphosphoric acid (PPA). Subsequent hydrolysis with hydrochloric acid in a mixture of methanol and water affords the tricyclic carboxylic acid intermediate.[1][8]
Step 3: Boron Complex Formation The carboxylic acid is then treated with boric acid and acetic anhydride in acetic acid to form a boron complex. This step activates the C-8 position for nucleophilic substitution.[1][8]
Step 4: Introduction of the Hydroxypiperidine Moiety The boron complex is reacted with 4-hydroxypiperidine in the presence of a base like triethylamine (TEA) in dimethyl sulfoxide (DMSO). The boron complex is subsequently hydrolyzed with aqueous sodium hydroxide to yield S-nadifloxacin (the core structure of this compound).[1][8]
Step 5: Salt Formation Finally, S-nadifloxacin is reacted with L-arginine in a mixture of acetone and water to produce this compound as the L-arginine salt, which improves its solubility and suitability for intravenous administration.[1][8]
Mechanism of Action: Targeting DNA Gyrase
The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and repair.[9] this compound exhibits preferential targeting of DNA gyrase in Staphylococcus aureus, which is a key differentiator from many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria. This preferential affinity contributes to its potent activity against quinolone-resistant strains.
The binding of this compound to the DNA-gyrase complex stabilizes the cleavage complex, where the DNA is nicked and covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
While a crystal structure of this compound specifically complexed with S. aureus DNA gyrase is not publicly available, the structure of the closely related levofloxacin in complex with Streptococcus pneumoniae DNA gyrase (PDB ID: 4Z2D) provides a valuable model for understanding the binding interactions.[1] The quinolone core intercalates into the DNA at the site of cleavage, and key interactions are formed between the drug, the DNA, and amino acid residues within the quinolone-resistance determining region (QRDR) of the GyrA subunit.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilutions: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Method:
-
Inoculation: A standardized bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
DNA Gyrase Inhibition Assay
The direct inhibitory effect of this compound on its target enzyme can be assessed using a DNA supercoiling inhibition assay.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing purified S. aureus DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Termination: The reaction is stopped, and the plasmid DNA is purified.
-
Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Quantitative Data
The potent activity of the this compound benzoquinolizine core is demonstrated by its low MIC values against a wide range of clinically relevant pathogens.
Table 2: In Vitro Activity of this compound against Staphylococcus aureus
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) (456) | 0.38 | 0.5 | |
| Vancomycin-Intermediate S. aureus (VISA) | 0.5 | 1.0 | |
| Quinolone-Resistant S. aureus (QRSA) | 0.5 | 1.0 | [7] |
Table 3: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Bloodstream Isolates of MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5 | 1 |
| Levofloxacin | 8 | 32 |
| Moxifloxacin | 2 | 8 |
Conclusion
The benzoquinolizine core is the defining structural feature of this compound, conferring its potent and broad-spectrum antibacterial activity, especially against challenging resistant pathogens like MRSA. Its unique mechanism of action, involving the preferential targeting of DNA gyrase, provides a significant advantage over existing fluoroquinolones. The robust in vitro activity, supported by well-defined experimental methodologies, underscores the therapeutic potential of this novel antibiotic scaffold. Further research and development centered on the benzoquinolizine core may lead to the discovery of new and even more effective antibacterial agents.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. rcsb.org [rcsb.org]
- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Ofloxacin Interaction with Mutated (A91V) Quinolone Resistance Determining Region of DNA Gyrase in Mycobacterium Leprae through Computational Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and nadifloxacin resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Levonadifloxacin's Efficacy Against Atypical and Anaerobic Pathogens: A Technical Guide
A Comprehensive Analysis of In Vitro Activity, Experimental Protocols, and Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of levonadifloxacin, a novel benzoquinolizine fluoroquinolone, against a range of clinically significant atypical and anaerobic bacterial pathogens. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
This compound, along with its oral prodrug alathis compound, has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4][5] Notably, in Staphylococcus aureus, this compound shows preferential targeting of DNA gyrase.[1]
In Vitro Susceptibility of Atypical Pathogens
This compound has shown potent in vitro activity against various atypical pathogens, which are common causative agents of respiratory tract infections.
Activity Against Mycoplasma and Ureaplasma Species
Studies have demonstrated the efficacy of this compound against several species of Mycoplasma and Ureaplasma, including strains resistant to other classes of antibiotics.
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Mycoplasma pneumoniae | 0.125 | 0.125 - 0.5 |
| Mycoplasma genitalium | ≤0.5 | - |
| Mycoplasma hominis | 0.5 | 1 |
| Ureaplasma spp. | - | 2 |
| Data compiled from multiple sources.[1][6][7] |
Activity Against Chlamydia pneumoniae
This compound has been tested against clinical isolates of Chlamydia pneumoniae, an obligate intracellular pathogen.
| Metric | This compound (mg/L) | Moxifloxacin (mg/L) |
| MIC Range | 0.5 - 4 | 0.25 - 1 |
| MIC₅₀ | 1 | 0.5 |
| MIC₉₀ | 2 | 1 |
| MBC₉₀ | 4 | 1 |
| Data from a study on 10 clinical isolates.[8] |
The activity of this compound against C. pneumoniae is noteworthy, especially considering its excellent penetration into alveolar macrophages and epithelial lining fluid.[9][10]
Activity Against Legionella pneumophila
This compound has established activity against Legionella pneumophila, another significant cause of atypical pneumonia.[1][4]
In Vitro Susceptibility of Anaerobic Pathogens
This compound has also demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative anaerobic bacteria.
Activity Against Gram-Positive Anaerobes
This compound is active against clinically important Gram-positive anaerobes.
| Pathogen | Activity Status |
| Clostridium perfringens | Active |
| Clostridium difficile | Active |
| Qualitative data indicating susceptibility.[1] |
Activity Against Gram-Negative Anaerobes
The agent has also shown efficacy against a variety of Gram-negative anaerobic species.
| Pathogen | Activity Status |
| Bacteroides fragilis | Susceptible |
| Prevotella spp. | Susceptible |
| Porphyromonas spp. | Susceptible |
| β-lactamase-producing Fusobacteria | Susceptible |
| Qualitative data indicating susceptibility.[1][11] |
Experimental Protocols
The determination of this compound's in vitro activity relies on standardized microbiological methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
A widely used method for quantitative susceptibility testing is the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Testing.
This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism.[12][13] The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.[12]
Susceptibility Testing of Chlamydia pneumoniae
Testing the susceptibility of obligate intracellular pathogens like C. pneumoniae requires a cell-based assay.
Caption: Workflow for C. pneumoniae Susceptibility Testing.
This protocol involves infecting a monolayer of a suitable host cell line, such as HEp-2 cells, with C. pneumoniae.[8] The infected cells are then exposed to serial dilutions of this compound. After an incubation period, the cells are fixed and stained to visualize the chlamydial inclusions. The MIC is determined as the lowest antibiotic concentration that inhibits the formation of these inclusions.[8]
Mechanism of Action
This compound exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, and repair.
Caption: Mechanism of Action of this compound.
By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands.[5] This leads to an accumulation of chromosomal breaks, ultimately resulting in bacterial cell death.[5] This dual-targeting mechanism contributes to its potent activity and a reduced likelihood of resistance development.[5]
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 6. In Vitro Activities of the Benzoquinolizine Fluoroquinolone this compound (WCK 771) and Other Antimicrobial Agents against Mycoplasmas and Ureaplasmas in Humans, Including Isolates with Defined Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [soar.suny.edu]
- 9. In Vitro Activity of this compound (WCK 771) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 13. benchchem.com [benchchem.com]
Initial Studies on the Safety and Tolerability of Levonadifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and tolerability profile of Levonadifloxacin, a novel benzoquinolizine fluoroquinolone antibiotic. The information presented is collated from a range of preclinical and clinical studies, offering valuable insights for professionals in the field of drug development and infectious disease research. This compound and its oral prodrug, Alathis compound, have been developed to address the growing threat of antimicrobial resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Preclinical Safety and Tolerability
Extensive preclinical evaluations of this compound (WCK 771, the L-arginine salt for intravenous administration) and its oral prodrug Alathis compound (WCK 2349, the L-alanine ester) were conducted to establish a preliminary safety profile. These studies were performed at relatively high doses to assess the potential for class-specific fluoroquinolone side effects.[1][2]
Key Preclinical Safety Findings
-
Central Nervous System (CNS) Safety : Single-dose studies in mice revealed no adverse effects on the central nervous system, including no seizure potential.[1][2]
-
Cardiovascular Safety : No adverse effects on the cardiovascular system were observed in hERG and monkey telemetry studies following single-dose administration.[1][2] WCK 771 demonstrated minimal inhibition of the hERG potassium current, with 0.5 ± 0.1% inhibition at 30 μM and 15.6 ± 0.3% at 300 μM.[1]
-
Repeat-Dose Toxicity : In subacute repeat-dose toxicity studies in rats and dogs, no major biochemical, hematological, gross, or histopathological changes suggestive of vital organ damage were observed for either WCK 771 or WCK 2349.[1][2] Adverse effects were primarily related to intravenous bolus dosing and included hyperactivity, mild convulsion, and polypnoea in rats, and emesis and salivation in dogs.[1][2]
-
Genotoxicity : Both WCK 771 and WCK 2349 were found to be non-genotoxic.[1][2]
-
Phototoxicity : Weak phototoxicity, comparable to that of levofloxacin, was observed.[1][2]
-
Chondrotoxicity : WCK 771 showed some potential for chondrotoxicity in Beagle dog pups after repeat-dose administration; however, the severity was lower than that of ofloxacin.[1][2]
Experimental Protocols: Preclinical Safety Assessment
Central Nervous System (CNS) Safety Protocol (Mice)
-
Objective : To assess the potential for CNS-related adverse effects, including seizures.
-
Methodology : Swiss albino mice were administered single intravenous bolus doses of WCK 771 (150, 200, 250, and 300 mg/kg) or oral doses of WCK 2349.[1] Control groups received the respective vehicles.[1] Some groups were pre-treated with theophylline or fenbufen to evaluate potential drug interactions that could lower the seizure threshold.[1] Behavioral (awareness, mood, motor activity), neurological (motor coordination, reflexes), and autonomic responses were observed and scored using the Irwin rating system.[1]
-
Results : this compound did not exhibit seizure potential, even at high doses in combination with theophylline or fenbufen, unlike ciprofloxacin which induced convulsions under similar conditions.[1]
Cardiovascular Safety Protocol (hERG Assay and Monkey Telemetry)
-
Objective : To evaluate the potential for cardiac-related adverse effects, specifically QT interval prolongation.
-
Methodology :
-
hERG Assay : The in vitro inhibitory effect of WCK 771 on the human Ether-à-go-go-Related Gene (hERG) potassium current was assessed.[1]
-
Monkey Telemetry : Conscious, telemetered cynomolgus monkeys were administered single doses of this compound to monitor cardiovascular parameters, including electrocardiogram (ECG) readings.[1]
-
-
Results : this compound showed no adverse effects on the cardiovascular system in these studies.[1][2]
Clinical Safety and Tolerability
This compound and Alathis compound have undergone multiple clinical trials to evaluate their safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trials
Phase 1 studies in the US and India assessed single and multiple ascending doses of both intravenous and oral formulations in healthy adult subjects.[3]
-
Key Findings :
-
Both formulations were well-tolerated and demonstrated a dose-dependent exposure.[4]
-
No clinically significant abnormalities were observed in phototoxicity assessments in a US trial.[1]
-
A study in patients with hepatic impairment suggested that dose adjustments are not necessary for this population.[3][4]
-
The oral bioavailability of Alathis compound was approximately 90%.[4][5]
-
The mean half-life (t1/2) of this compound ranged from 9.7 to 10.4 hours for WCK 771 and 8.28 to 9.62 hours for WCK 2349 in a US trial.[3]
-
A study evaluating the intrapulmonary pharmacokinetics of oral Alathis compound reported that all treatment-emergent adverse events (TEAEs) were mild in severity, with no serious adverse events observed.[6] The most common TEAEs were photophobia and dysgeusia (altered taste).[6]
Phase 2 and 3 Clinical Trials
Phase 2 and 3 clinical trials have further established the safety and efficacy of this compound in patients with various infections, including acute bacterial skin and skin structure infections (ABSSSI).
Table 1: Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Study of this compound vs. Linezolid for ABSSSI [5]
| Adverse Event Category | This compound (IV) (n=250) | Linezolid (IV) (n=250) | This compound (Oral) (n=125) | Linezolid (Oral) (n=126) |
| Any TEAE | 20.8% | 22.4% | 16.0% | 13.5% |
| Gastrointestinal Disorders | 5.2% (pooled) | 6.0% (pooled) | ||
| Constipation | 3.6% | 1.6% | ||
| Nausea | 1.6% | |||
| Vomiting | 2.8% | |||
| Increased Blood Glucose | 1.6% | |||
| Cough | 1.2% | |||
| Pyrexia | 2.0% |
Note: Pooled data represents the combined IV and oral treatment groups.
In this Phase 3 study, all serious TEAEs were considered unrelated to the study drug.[5]
Post-Marketing Surveillance
A large-scale, multi-center, prospective, observational post-marketing surveillance study in India involving 1266 patients provided real-world evidence of this compound's safety and efficacy.[7]
-
Key Findings :
-
The mean duration of therapy was 7.2 days.[7]
-
Only 30 TEAEs were reported in 29 patients.[7]
-
The most common adverse events were fever, constipation, diarrhea, and rashes.[7]
-
Most events were of mild to moderate severity and resolved successfully.[7]
-
No serious adverse events were reported in patient records from another post-marketing study.[8]
-
Investigators rated the safety of this compound as "good to excellent" in 95.7% of patients.[7]
-
Table 2: Common Adverse Events in a Post-Marketing Surveillance Study (n=1266) [7]
| Adverse Event | Number of Patients Reporting |
| Fever | 5 |
| Constipation | 4 |
| Diarrhea | 4 |
| Rashes | 4 |
Mechanism of Action and Safety Implications
This compound is a fluoroquinolone that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9][10][11] It preferentially targets DNA gyrase in S. aureus.[4][12] This dual-targeting mechanism contributes to its potent activity against resistant strains and may lower the propensity for resistance development.[9][11]
The favorable safety profile of this compound, particularly the lack of significant CNS and cardiovascular effects observed in initial studies, is a key differentiator from some other fluoroquinolones.[1][2] The minimal interaction with the hERG channel is a notable finding, suggesting a lower risk of QT interval prolongation.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a bacterial cell.
Preclinical Safety Assessment Workflow
Caption: A generalized workflow for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical safety evaluation of this compound, a novel anti-methicillin-resistant Staphyloccocus aureus benzoquinolizine fluoroquinolone by intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMROK & EMROK O [emrok.co.in]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prescription-Event Monitoring Study on Safety and Efficacy of this compound (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 10. vjim.org [vjim.org]
- 11. What is the mechanism of Alathis compound mesylate? [synapse.patsnap.com]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Levonadifloxacin MIC Testing against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Levonadifloxacin against Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive bacteria, including resistant strains of Staphylococcus aureus.[1][2][3][4][5] Accurate and standardized MIC testing is crucial for surveillance, clinical diagnostics, and drug development. This document outlines the protocols for broth microdilution, agar dilution, and disk diffusion methods for testing the susceptibility of S. aureus to this compound.
Data Presentation: MIC and Zone Diameter Ranges
The following tables summarize the MIC values and disk diffusion zone diameters for this compound against S. aureus as reported in various studies and established by the CLSI.
Table 1: this compound MIC Distribution against Staphylococcus aureus
| Isolate Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| S. aureus (all) | 0.25 | 0.5 | - | [1] |
| MRSA | 0.38 | 0.5 | - | |
| hVISA | 0.25 | 0.5 | - | |
| Quinolone-Resistant S. aureus | - | - | 0.015 - 2 | [6] |
Table 2: CLSI Interpretive Criteria for this compound against Staphylococcus aureus [7]
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Disk Diffusion (10 µg disk) | ≥ 17 mm | 14 - 16 mm | ≤ 13 mm |
Table 3: Quality Control Ranges for this compound MIC Testing [6]
| QC Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| S. aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 | N/A |
| S. aureus ATCC® 25923™ | Disk Diffusion | N/A | 22 - 29 |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus isolates (clinical and QC strains)
-
Tryptone Soya Broth or equivalent for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile water). Further dilutions should be made in CAMHB.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the first well of each row to be tested, creating a starting concentration of, for example, 16 µg/mL.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
The final well in each row should contain only CAMHB to serve as a growth control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or Tryptone Soya Broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. This will bring the total volume in each well to 100 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader. The growth control well should show distinct turbidity.
Broth Microdilution Workflow
Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Staphylococcus aureus isolates (clinical and QC strains)
-
Inoculum preparation materials as for broth microdilution
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
Add 1 part of each antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).
-
Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation: Prepare the S. aureus inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions. Each spot should contain approximately 1-2 µL, delivering a final inoculum of about 10⁴ CFU per spot.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
Agar Dilution Workflow
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of an organism to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
This compound disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Staphylococcus aureus isolates (clinical and QC strains)
-
Inoculum preparation materials as for broth microdilution
-
Sterile cotton swabs
-
Ruler or caliper for measuring zone diameters
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare the S. aureus inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply the this compound (10 µg) disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the CLSI interpretive criteria (Table 2).
-
Disk Diffusion Workflow
Quality Control
For all MIC testing methods, it is imperative to perform quality control using the recommended ATCC strains on each day of testing. The results should fall within the acceptable ranges specified in the most recent CLSI M100 document.[6] If the QC results are out of range, patient results should not be reported.
Conclusion
The protocols outlined in this document provide standardized methods for determining the in vitro susceptibility of Staphylococcus aureus to this compound. Adherence to these protocols, including the use of appropriate quality control measures, is essential for generating accurate and reproducible data for clinical and research purposes. The potent activity of this compound against both MRSA and quinolone-resistant S. aureus highlights its potential as a valuable therapeutic agent.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of antibacterial activity of this compound against contemporary gram-positive clinical isolates collected from various Indian hospitals using disk-diffusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijhsr.org [ijhsr.org]
- 5. jcdr.net [jcdr.net]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
Application Notes and Protocols for In Vivo Animal Models in Levonadifloxacin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing various in vivo animal models to assess the efficacy of levonadifloxacin, a novel benzoquinolizine fluoroquinolone. The protocols are designed to be reproducible and relevant for preclinical studies in drug development.
Neutropenic Murine Lung Infection Model for Staphylococcus aureus
This model is crucial for evaluating the efficacy of this compound against respiratory pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[1][2]
Rationale
Neutropenic models are utilized to assess the bactericidal activity of an antibiotic in the absence of a robust host immune response, providing a clearer picture of the drug's direct effect on the pathogen.[3] This is particularly relevant for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.[1][2][4][5][6]
Experimental Protocol
a. Animal and Bacterial Strains:
-
Animals: Male or female Swiss albino mice, weighing 25-28 g.[1]
-
Bacterial Strains: Clinically relevant isolates of S. aureus, including MRSA, methicillin-susceptible S. aureus (MSSA), and strains with known resistance mechanisms (e.g., levofloxacin-resistant).[1][2]
b. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.[7]
c. Inoculum Preparation:
-
Culture the desired S. aureus strain overnight on Tryptic Soy Agar (TSA).
-
Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 5 x 10⁷ CFU/ml.[1]
d. Infection Procedure:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Administer 80 µl of the bacterial inoculum intranasally.[1]
e. Drug Administration:
-
Initiate treatment with this compound 2 hours post-infection.
-
Administer the drug subcutaneously (s.c.) at various doses (e.g., ranging from 1.56 to 800 mg/kg) to determine dose-response relationships.[1] Dosing can be administered as a single dose (q24h) or in fractionated regimens (q12h) to investigate the PK/PD driver.[1]
f. Efficacy Assessment:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial burden (CFU/lung).
-
The primary efficacy endpoint is the change in log₁₀ CFU/lung at 24 hours compared to the bacterial count at the start of therapy (0-hour controls).[1]
Quantitative Data Summary
| Pathogen | This compound MIC Range (mg/L) | PK/PD Index | Stasis Target (fAUC/MIC) | 1-log₁₀ Kill Target (fAUC/MIC) | Reference |
| S. aureus (9 isolates including MSSA, MRSA, levofloxacin-resistant) | 0.015 - 2 | fAUC/MIC | 8.1 ± 6.0 | 25.8 ± 12.3 | [1][2][4] |
Experimental Workflow Diagram
Caption: Workflow for the neutropenic murine lung infection model.
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is essential for evaluating this compound's efficacy in treating skin and soft tissue infections, a common clinical indication for this drug.[8][9]
Rationale
The murine SSTI model mimics human infections like abscesses and wound infections, allowing for the assessment of drug penetration into skin and soft tissues and its effectiveness against pathogens in this environment.[10]
Experimental Protocol
a. Animal and Bacterial Strains:
-
Animals: 6-8 week old female BALB/c mice.[10]
-
Bacterial Strains: S. aureus (including MRSA strains like USA300).[10]
b. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the lung infection model, resuspending the final pellet to the desired concentration (e.g., 1 x 10⁸ CFU in 50 µl).
c. Infection Procedure (Subcutaneous Abscess Model):
-
Anesthetize the mice.
-
Shave a small area on the dorsal side and disinfect with 70% ethanol.[10]
-
Inject 50 µl of the bacterial suspension subcutaneously to form an abscess.[10]
d. Drug Administration:
-
Initiate treatment at a specified time point post-infection (e.g., 24 hours).
-
Administer this compound (intravenously or its oral prodrug, alathis compound) at human-equivalent doses.[8][11] Treatment can be continued for a defined duration (e.g., 3-7 days).[10]
e. Efficacy Assessment:
-
Monitor the mice daily for lesion development, measuring the length and width of the abscess.[10]
-
At the end of the treatment period, euthanize the mice.
-
Excise the abscess, homogenize the tissue, and determine the bacterial burden (CFU/gram of tissue).
-
Compare bacterial counts in treated groups to a vehicle-treated control group.
Quantitative Data Summary
While specific quantitative data from this compound SSTI models is not detailed in the provided search results, the primary outcome is a significant reduction in bacterial load in the skin lesion compared to untreated controls. Clinical trials have shown high success rates for this compound in treating ABSSSI.[9]
Experimental Workflow Diagram
Caption: Workflow for the murine subcutaneous abscess SSTI model.
Other Relevant In vivo Models
This compound has also shown promise in models of pyelonephritis and peritonitis, indicating its broad-spectrum potential.[8] While detailed protocols are not available in the provided search results, the general principles would follow those outlined above, with modifications to the infection route and target organ for bacterial quantification.
-
Pyelonephritis Model: Typically involves transurethral inoculation of uropathogenic bacteria (e.g., E. coli) into the bladder, leading to an ascending kidney infection. Efficacy is assessed by quantifying the bacterial load in the kidneys.
-
Peritonitis Model: Involves intraperitoneal injection of a bacterial suspension. Efficacy is often measured by survival rates and/or quantification of bacteria in peritoneal fluid.
Signaling Pathways and Logical Relationships
The primary mechanism of action for fluoroquinolones like this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. This compound exhibits a preferential affinity for the DNA gyrase of S. aureus.[2][8]
Caption: Mechanism of action of this compound.
These protocols and notes provide a framework for conducting robust preclinical evaluations of this compound. Researchers should adapt these models to their specific research questions and ensure all animal experiments are conducted ethically and in accordance with institutional guidelines.
References
- 1. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 4. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-World Evidence of Efficacy and Safety of this compound (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical safety evaluation of this compound, a novel anti-methicillin-resistant Staphyloccocus aureus benzoquinolizine fluoroquinolone by intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Levonadifloxacin in Skin Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the clinical trial methodology for evaluating the efficacy and safety of Levonadifloxacin in the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI). The information is synthesized from publicly available clinical trial data, regulatory guidelines, and established scientific best practices.
Application Notes
This compound is a broad-spectrum fluoroquinolone antibiotic belonging to the benzoquinolizine subclass.[1][2] It is formulated for both intravenous (IV) and oral administration, with its oral prodrug being Alathis compound.[1][3] A key advantage of this compound is its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common causative agent of ABSSSI.[1][2][4] Clinical trials have been designed to establish the non-inferiority of this compound compared to standard-of-care antibiotics like Linezolid for the treatment of ABSSSI.[2][4][5]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands.[6] This leads to an accumulation of chromosomal breaks, ultimately resulting in bacterial cell death.[6] A distinguishing feature of this compound is its preferential targeting of DNA gyrase in S. aureus, which contributes to its potent activity against quinolone-resistant strains.[1][7]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from a pivotal Phase 3, multicenter, randomized, open-label, active-comparator study of this compound versus Linezolid in patients with ABSSSI (ClinicalTrials.gov Identifier: NCT03405064).[2][4][5][8]
Table 1: Clinical Cure Rates at Test of Cure (TOC) in the Modified Intent-to-Treat (mITT) Population
| Treatment Group | IV Sub-group | Oral Sub-group |
| This compound | 91.0% | 95.2% |
| Linezolid | 87.8% | 93.6% |
| Treatment Difference (95% CI) | 3.2% (-4.5 to 10.9) | 1.6% (-4.2 to 7.3) |
Table 2: Clinical Cure Rates at Test of Cure (TOC) for Infections Caused by Staphylococcus aureus
| Pathogen | This compound (IV and Oral) | Linezolid (IV and Oral) |
| S. aureus | 95.0% | 89.3% |
Source:[4]
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Treatment Group | IV Therapy | Oral Therapy |
| This compound | 20.8% | 16.0% |
| Linezolid | 22.4% | 13.5% |
Source:[4]
Experimental Protocols
Protocol 1: Clinical Assessment of ABSSSI
1. Objective: To standardize the clinical assessment of ABSSSI to determine patient eligibility and evaluate treatment response.
2. Materials:
-
Calibrated flexible ruler
-
Digital camera with a calibration scale
-
Thermometer
-
Patient assessment form
3. Procedure:
-
Inclusion Criteria Assessment:
-
Confirm the presence of an ABSSSI, defined as cellulitis/erysipelas, wound infection, or major cutaneous abscess.
-
Measure the lesion size. The area of redness, edema, or induration must be at least 75 cm².
-
Assess for the presence of at least one systemic sign of infection (e.g., fever >38°C, white blood cell count >12,000 cells/mm³ or <4,000 cells/mm³, or >10% immature neutrophils).
-
-
Lesion Measurement:
-
Ruler Technique:
-
Identify the longest diameter of the lesion (head-to-toe).
-
Measure the longest perpendicular diameter.
-
Calculate the area of the lesion.
-
Mark the borders of the lesion with a permanent marker to ensure consistent measurements at subsequent visits.
-
-
Digital Planimetry (Optional but Recommended):
-
Place a calibrated ruler next to the lesion.
-
Take a high-resolution digital photograph of the lesion, ensuring the entire lesion and the ruler are in the frame and in the same plane.
-
Use validated software to calculate the area of the lesion.
-
-
-
Assessment of Signs and Symptoms:
-
At baseline and each follow-up visit, assess and record the presence and severity of the following:
-
Erythema (redness)
-
Edema (swelling)
-
Induration (hardness)
-
Tenderness/pain
-
Local warmth
-
Purulent drainage
-
-
-
Evaluation of Clinical Response:
-
Early Clinical Response (48-72 hours post-initiation of therapy):
-
Measure the lesion size. A response is defined as at least a 20% decrease in lesion size compared to baseline without the appearance of new lesions.
-
-
Test of Cure (TOC) Visit (7-14 days after completion of therapy):
-
A clinical cure is defined as the resolution of most signs and symptoms of infection such that no further antimicrobial therapy is required.
-
-
Protocol 2: Microbiological Specimen Collection and Analysis
1. Objective: To isolate and identify the causative pathogen(s) from the site of infection.
2. Materials:
-
Sterile saline
-
Sterile gauze
-
Sterile culture swabs with transport medium (e.g., eSwab)
-
For abscesses: Sterile syringe and needle, anaerobic transport medium
-
Microbiology requisition form
3. Procedure:
-
Specimen Collection:
-
Cellulitis (if skin is broken or drainage is present):
-
Cleanse the area with sterile saline.
-
Firmly rotate a sterile swab over the leading edge of the erythema or the area of drainage.
-
Place the swab into the transport medium.
-
-
Wound Infection:
-
Remove any superficial debris with sterile saline-moistened gauze.
-
Obtain a swab from the base of the wound.
-
-
Abscess:
-
Aspirate purulent material using a sterile needle and syringe.
-
Inject the aspirate into an anaerobic transport vial.
-
-
-
Laboratory Analysis:
-
Gram Stain: Perform a Gram stain on the specimen to provide a preliminary identification of the microorganisms.
-
Culture:
-
Inoculate the specimen onto appropriate culture media, including Blood Agar, MacConkey Agar, and Chocolate Agar.
-
Incubate plates at 35-37°C in appropriate atmospheric conditions (aerobic and anaerobic).
-
-
Identification:
-
Identify bacterial colonies based on morphology, Gram stain, and biochemical tests.
-
Use automated systems (e.g., VITEK, MicroScan) or MALDI-TOF for definitive identification.
-
-
Antimicrobial Susceptibility Testing:
-
Perform susceptibility testing on the isolated pathogen(s) to a panel of antibiotics, including this compound, using methods such as Kirby-Bauer disk diffusion or broth microdilution, following CLSI guidelines.
-
-
Protocol 3: Pharmacokinetic (PK) Blood Sampling and Analysis
1. Objective: To determine the pharmacokinetic profile of this compound in plasma.
2. Materials:
-
Vacutainer tubes with appropriate anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Cryovials for plasma storage
-
-80°C freezer
-
Validated LC-MS/MS method
3. Procedure:
-
Blood Sample Collection:
-
Collect venous blood samples at pre-defined time points relative to drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Record the exact time of drug administration and each blood draw.
-
-
Sample Processing:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to a known volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Use a gradient mobile phase to separate this compound from other plasma components.
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Visualizations
Caption: Workflow of a Phase 3 Clinical Trial for this compound in ABSSSI.
Caption: Mechanism of Action of this compound.
References
- 1. allucent.com [allucent.com]
- 2. media.tghn.org [media.tghn.org]
- 3. patogen.no [patogen.no]
- 4. Comparison of digital planimetry and ruler technique to measure ABSSSI lesion sizes in the ESTABLISH-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cmedlabsfoundation.com [cmedlabsfoundation.com]
- 7. fda.gov [fda.gov]
- 8. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]
Application Notes and Protocols for the Preclinical Formulation of Levonadifloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of levonadifloxacin, a broad-spectrum fluoroquinolone antibiotic, for use in preclinical research. Due to its poor aqueous solubility, this compound requires specific formulation strategies to ensure appropriate bioavailability and consistent results in in vivo and in vitro studies. This guide outlines methods for preparing intravenous, oral, and subcutaneous formulations suitable for animal studies, along with protocols for characterization and stability testing.
Introduction
This compound is a potent antibiotic with significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[2] A primary challenge in the preclinical evaluation of this compound is its low water solubility. This necessitates the use of enabling formulation technologies to achieve desired concentrations for accurate and reproducible pharmacological and toxicological assessments.
These application notes provide researchers with a starting point for developing suitable preclinical formulations of this compound. The protocols described are based on established methods for formulating poorly soluble fluoroquinolones and similar compounds for research purposes.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₂O₄ | [3] |
| Molecular Weight | 360.38 g/mol | [3] |
| Appearance | White to beige powder | [3] |
| Solubility | Poorly soluble in water. Soluble in DMSO (2 mg/mL). | [3] |
| pKa | ~6.8 | [4] |
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound exerts its bactericidal effect by targeting two key bacterial enzymes: DNA gyrase and Topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. This compound stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.
Experimental Protocols
The following protocols are provided as a guide. Researchers should perform their own validation and stability studies for their specific experimental needs.
General Workflow for Formulation Preparation
The process of preparing a preclinical formulation involves several key steps, from initial solubility screening to the final preparation for administration.
Protocol 1: Intravenous (IV) Formulation (In-situ Salt Formation)
For intravenous administration, enhancing the aqueous solubility of this compound is critical to prevent precipitation in the bloodstream. The formation of an L-arginine salt is a documented method to achieve this.[2][5] This protocol describes a lab-scale, extemporaneous method for preparing a solution for IV injection.
Materials:
-
This compound powder (API)
-
L-arginine (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
0.22 µm sterile syringe filters
-
Sterile vials
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringes and needles
Methodology:
-
Molar Calculation: Calculate the equimolar amount of L-arginine required. The molecular weight of this compound is 360.38 g/mol , and L-arginine is 174.20 g/mol . A 1:1 molar ratio is recommended as a starting point.
-
Dissolution:
-
Accurately weigh the required amount of this compound and L-arginine.
-
In a sterile beaker, add the L-arginine to the required volume of Sterile Water for Injection and stir until fully dissolved.
-
Slowly add the this compound powder to the L-arginine solution while stirring continuously.
-
Gentle warming (e.g., 40-50°C) may be applied to facilitate dissolution. Do not overheat.
-
-
Volume Adjustment and Isotonicity: Once a clear solution is obtained, allow it to cool to room temperature. Adjust the final volume with 0.9% Saline to achieve the target concentration and ensure isotonicity.
-
pH Measurement: Measure the pH of the final solution. The expected pH will be slightly alkaline.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Quality Control: Visually inspect for particulates. Perform a concentration assay using a validated HPLC method.
Example Formulation Data (Hypothetical):
| Parameter | Target Value |
| This compound Conc. | 10 mg/mL |
| L-arginine Conc. | ~4.8 mg/mL (1:1 molar ratio) |
| Vehicle | Water for Injection & 0.9% Saline |
| Appearance | Clear, colorless to pale yellow solution |
| pH | 7.5 - 8.5 |
| Stability (4°C) | >24 hours (Requires validation) |
Protocol 2: Oral Gavage Formulation (Suspension)
For oral administration, a uniform suspension is often suitable, especially for toxicology studies requiring higher doses. This protocol is adapted from methods for preparing extemporaneous oral suspensions of other fluoroquinolones like levofloxacin.[6][7]
Materials:
-
This compound powder (API)
-
Suspending vehicle (e.g., 0.5% w/v Methylcellulose or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Purified water
-
Mortar and pestle
Equipment:
-
Analytical balance
-
Graduated cylinders
-
Magnetic stirrer
Methodology:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution or the chosen commercial vehicle system according to the manufacturer's instructions.
-
Trituration: Accurately weigh the this compound powder and place it in a mortar.
-
Paste Formation: Add a small amount of the suspending vehicle to the powder and triturate to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Geometric Dilution: Gradually add the remaining vehicle in portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Homogenization: Transfer the suspension to a suitable container and mix thoroughly with a magnetic stirrer to ensure homogeneity.
-
Quality Control: Visually inspect for uniformity. Perform a concentration assay (ensuring proper sample preparation to account for the suspension). The suspension should be shaken well before each administration.
Example Formulation Data (Hypothetical):
| Parameter | Target Value |
| This compound Conc. | 50 mg/mL |
| Vehicle | 0.5% Methylcellulose in Purified Water |
| Appearance | White to beige, opaque, uniform suspension |
| Resuspendability | Easily resuspended upon shaking |
| Stability (Room Temp) | >7 days (Requires validation) |
Protocol 3: Subcutaneous (SC) Injection Formulation (Co-solvent System)
For subcutaneous administration of poorly soluble drugs, a co-solvent system is a common approach. This formulation aims to keep the drug in solution long enough for absorption to occur post-injection.
Materials:
-
This compound powder (API)
-
Dimethyl sulfoxide (DMSO, sterile injectable grade)
-
Polyethylene glycol 300 (PEG300, USP grade)
-
Tween 80 (Polysorbate 80, USP grade)
-
Sterile 0.9% Sodium Chloride (Saline)
Equipment:
-
Analytical balance
-
Sterile vials
-
Vortex mixer
Methodology:
-
Stock Solution: Accurately weigh the this compound and dissolve it in the required volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation (Sequential Addition):
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Add the required volume of PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Quality Control: Visually inspect the final formulation for clarity. Prepare fresh daily or validate for longer storage. Note: This type of formulation may cause local irritation, and a vehicle-only control group is essential in animal studies.
Example Formulation Data (Hypothetical):
| Parameter | Target Value |
| This compound Conc. | 5 mg/mL |
| Vehicle Composition | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline (v/v) |
| Appearance | Clear solution |
| Administration Note | Administer slowly to minimize potential for precipitation and irritation at the injection site. |
| Stability (Room Temp) | Prepare fresh before use (recommended) |
Stability Testing
The stability of extemporaneously prepared formulations is critical for the integrity of preclinical studies. Stability should be assessed under the intended storage and use conditions.
Protocol for Stability Assessment:
-
Prepare the formulation as described in the protocols above.
-
Divide the formulation into several aliquots and store them under the desired conditions (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 4h, 24h, 7 days, 14 days), remove an aliquot for analysis.
-
Physical Stability: Visually inspect for changes in color, clarity (for solutions), precipitation, or resuspendability (for suspensions). Measure pH.
-
Chemical Stability: Determine the concentration of this compound using a validated, stability-indicating HPLC method.[3][5] A formulation is typically considered stable if it retains >90% of its initial concentration.
Conclusion
The successful formulation of this compound for preclinical research is achievable through the application of appropriate solubilization and vehicle technologies. The choice of formulation strategy is highly dependent on the intended route of administration, the required dose, and the nature of the study. For intravenous studies, forming an L-arginine salt is an effective approach to increase aqueous solubility. For oral and subcutaneous routes, suspensions and co-solvent systems, respectively, provide viable options. It is imperative that researchers validate the chosen formulation for concentration, homogeneity, and stability to ensure the reliability and reproducibility of their preclinical data.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scielo.br [scielo.br]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Stability of levofloxacin in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedures for Levonadifloxacin Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonadifloxacin is a broad-spectrum fluoroquinolone antibiotic belonging to the benzoquinolizine subclass. It, along with its oral prodrug alathis compound, has demonstrated potent activity against a variety of bacterial pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and standardized antimicrobial susceptibility testing (AST) is paramount for guiding clinical therapy, monitoring for the emergence of resistance, and supporting new drug development.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using methodologies aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines. The primary methods covered are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4] By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[4] This leads to an accumulation of DNA breaks, ultimately resulting in bacterial cell death.[3][4] In Staphylococcus aureus, this compound has been shown to have a primary affinity for DNA gyrase.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Determining Levonadifloxacin MIC by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levonadifloxacin is a next-generation benzoquinolizine fluoroquinolone antibiotic with a broad spectrum of activity against various clinically significant pathogens.[1][2] It exhibits potent action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains, as well as Gram-negative, atypical, and anaerobic pathogens.[1][2][3] The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for surveillance, clinical diagnostics, and drug development. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination.[4]
This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the MIC.[8][4][9]
Materials and Equipment
Reagents and Consumables:
-
This compound analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Appropriate solvent for this compound (as per manufacturer's instructions)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
Bacterial cultures (test isolates and quality control strains)
-
0.5 McFarland turbidity standard
-
Growth media for bacterial culture (e.g., Tryptic Soy Agar, Blood Agar)
Equipment:
-
Biological safety cabinet
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Microplate reader (optional, for automated reading)
-
pH meter
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard powder.
-
Record the potency of the powder (e.g., µg/mg).
-
Calculate the amount of solvent needed to prepare a concentrated stock solution (e.g., 1280 µg/mL).
-
Dissolve the this compound powder in the appropriate solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in sterile, light-protected aliquots at -20°C or below.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) to get ~1-2 x 10⁶ CFU/mL, followed by a 1:10 dilution in the final plate setup.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will result in a volume of 100 µL in each well.
-
The last two wells of a row should be reserved for controls: a growth control (100 µL of CAMHB, no antibiotic) and a sterility control (100 µL of CAMHB, no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum (prepared in step 2), bringing the final volume in each well to 200 µL. This will also dilute the antibiotic concentration by half to the final desired concentrations.
-
Cover the plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface to read the results. A reading mirror can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
If using a microplate reader, the MIC is the lowest concentration that inhibits growth as determined by a significant reduction in absorbance compared to the growth control.
Data Presentation
Quality Control (QC)
It is imperative to perform quality control testing with each batch of MIC determinations using reference strains with known MIC values for this compound. This ensures the accuracy and reproducibility of the results.[10]
Table 1: CLSI-Approved Quality Control Ranges for this compound MIC (µg/mL) [5][11][12]
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 1.0 |
| Enterococcus faecalis | 29212 | 8 - 16 |
| Streptococcus pneumoniae | 49619 | 1 - 4 |
| Haemophilus influenzae | 49247 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 1.0 |
MIC Interpretive Criteria
The following table provides the susceptibility breakpoints for this compound against various organisms as per CLSI guidelines.[11]
Table 2: this compound MIC Interpretive Criteria (µg/mL) [11]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus (and other Staphylococcus spp.) | ≤ 2 | 4 | ≥ 8 |
| Streptococcus pyogenes | ≤ 1 | 2 | ≥ 4 |
| Streptococcus agalactiae | ≤ 0.5 | - | ≥ 1 |
| Streptococcus dysgalactiae | ≤ 0.25 | - | ≥ 0.5 |
| Enterococcus faecalis | ≤ 8 | - | ≥ 16 |
Visualization
Signaling Pathway
This compound's mechanism of action involves the disruption of DNA synthesis in bacteria.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC of this compound using the broth microdilution method.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjim.org [vjim.org]
- 3. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Levonadifloxacin Efficacy in Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Levonadifloxacin against bacterial biofilms. The methodologies cover key in vitro experiments to determine the minimum inhibitory and eradication concentrations, visualize biofilm structure, and quantify bactericidal activity.
Introduction to this compound and Biofilm Resistance
This compound is a broad-spectrum fluoroquinolone antibiotic belonging to the benzoquinolizine subclass.[1][2] It has demonstrated potent activity against a range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[1][3] A key feature of this compound is its efficacy against bacteria residing within biofilms, which are structured communities of microbial cells encased in a self-produced polymeric matrix.[1][3][4] Biofilms confer a protective environment for bacteria, making them notoriously resistant to conventional antibiotic therapies, often requiring concentrations 100 to 1000 times higher than for their planktonic counterparts.[4] The protocols outlined below are designed to evaluate the anti-biofilm properties of this compound in a reproducible and quantitative manner.
Quantitative Assessment of this compound Efficacy
The following tables summarize the efficacy of this compound and comparator antibiotics against bacterial biofilms, with data extracted from various in vitro studies.
Table 1: Comparative Bactericidal Activity against P. aeruginosa Biofilms
| Antibiotic | Concentration | Exposure Time (hours) | Log Reduction in Viable Cells | Reference |
| This compound | MIC | 24 | ~3 | [5] |
| Ciprofloxacin | MIC | 24 | No significant reduction | [5] |
| Gentamicin | MIC | 24 | No significant reduction | [5] |
| Ceftazidime | MIC | 24 | No significant reduction | [5] |
Table 2: Efficacy of this compound against Biofilm-Embedded S. aureus
| Antibiotic | Target Organism | Key Finding | Reference |
| This compound | MRSA & QRSA | Consistent ≥90% bacterial kill rate | [3] |
| Vancomycin | MRSA & QRSA | Variable activity | [3] |
| Linezolid | MRSA & QRSA | Variable activity | [3] |
| Daptomycin | MRSA & QRSA | No activity | [3] |
Experimental Protocols
Protocol for Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is a high-throughput method to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[6] The Calgary Biofilm Device is a commonly used platform for this assay.[6]
Materials:
-
Calgary Biofilm Device (e.g., Innovotech MBEC Assay®)[7]
-
Bacterial culture of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Plate shaker/incubator
-
Sonicator or vortex mixer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with the bacterial suspension.
-
Place the peg lid of the Calgary Biofilm Device onto the inoculated plate.
-
Incubate for 18-24 hours at 37°C with gentle shaking to allow for biofilm formation on the pegs.[6]
-
-
Rinsing: Gently remove the peg lid and rinse it in a 96-well plate containing sterile saline or PBS to remove planktonic (free-floating) bacteria.
-
Antibiotic Challenge:
-
Prepare serial dilutions of this compound in fresh growth medium in a new 96-well plate.
-
Transfer the peg lid with the established biofilms to this challenge plate.
-
Include appropriate positive (biofilm with no antibiotic) and negative (sterile medium) controls.
-
Incubate for 24 hours at 37°C.
-
-
Biofilm Disruption and Viability Assessment:
-
After incubation, rinse the peg lid again in saline to remove residual antibiotic.
-
Place the peg lid into a 96-well "recovery" plate containing fresh growth medium.
-
Disrupt the biofilms from the pegs into the medium using sonication or vigorous vortexing.
-
The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm.[8]
-
Protocol for Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm matrix.[9][10]
Materials:
-
Confocal laser scanning microscope
-
Glass-bottom dishes or flow cells
-
Bacterial culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit - SYTO 9 for live cells, propidium iodide for dead cells)
Procedure:
-
Biofilm Growth: Grow biofilms on the surface of glass-bottom dishes or within flow cells by inoculating with the bacterial suspension and incubating for 24-48 hours.
-
This compound Treatment: Introduce this compound at the desired concentration to the mature biofilms and incubate for a specified period (e.g., 24 hours).
-
Staining:
-
Gently remove the medium and rinse with sterile saline.
-
Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) and incubate in the dark as per the manufacturer's instructions.
-
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Acquire z-stack images using appropriate laser excitation and emission filters for the chosen stains (e.g., 488 nm excitation for SYTO 9 and 561 nm for propidium iodide).[11]
-
Process the z-stack images to reconstruct a 3D image of the biofilm.
-
Protocol for Scanning Electron Microscopy (SEM) of Biofilms
SEM provides high-resolution imaging of the surface topography of biofilms, revealing details about cell morphology and the extracellular matrix.[3]
Materials:
-
Scanning electron microscope
-
Material for biofilm growth (e.g., Teflon sheets, coupons)[5]
-
Bacterial culture
-
Growth medium
-
This compound
-
Fixatives (e.g., glutaraldehyde)
-
Dehydrating agents (e.g., graded ethanol series)
-
Critical point dryer
-
Sputter coater
Procedure:
-
Biofilm Formation: Grow biofilms on the chosen substrate (e.g., Teflon sheets) by incubating with the bacterial culture for an extended period (e.g., 6 days).[5]
-
Treatment: Expose the biofilms to this compound.
-
Fixation: Fix the biofilms in a suitable fixative (e.g., 2.5% glutaraldehyde) to preserve their structure.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Drying: Use a critical point dryer to dry the samples without distorting the biofilm structure.[5]
-
Coating: Sputter-coat the samples with a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.
-
Imaging: Observe the samples using a scanning electron microscope. Disruption of the biofilm structure and changes in bacterial morphology can be noted.[1][3]
In Vivo Models
While in vitro models are crucial for initial screening, in vivo models are necessary to evaluate the efficacy of this compound in a more clinically relevant context. Animal models of infection, such as those involving foreign body implants or chronic wound infections, can be utilized. For instance, a murine solid tumor model has been used to study P. aeruginosa biofilm infections, where the efficacy of antibiotics like ciprofloxacin, colistin, and tobramycin was tested.[12] Similarly, a guinea pig model of experimental pneumonia has been used to demonstrate the in vivo efficacy of levofloxacin against biofilm-associated lung infections.[5] The choice of model will depend on the specific research question and the target pathogen.
Conclusion
The protocols described provide a robust framework for evaluating the anti-biofilm efficacy of this compound. A combination of quantitative methods like the MBEC assay and qualitative visualization techniques such as CLSM and SEM will offer a comprehensive understanding of the drug's activity. These methodologies are essential for the preclinical development and characterization of novel anti-biofilm agents.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzoquinolizine Fluoroquinolone, Modulates Lipopolysaccharide-Induced Inflammatory Responses in Human Whole-Blood Assay and Murine Acute Lung Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MBEC Assay® Testing - Innovotech [innovotech.ca]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Bacterial Resistance to Levonadifloxacin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance mechanisms to Levonadifloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: The primary mechanisms of bacterial resistance to this compound, a fluoroquinolone antibiotic, involve:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its primary targets, DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (grlA and grlB subunits, also referred to as parC and parE in some bacteria).[1][2][3] this compound exhibits a strong affinity for both DNA gyrase and topoisomerase IV.
-
Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps. While this compound is known to be a poor substrate for some common efflux pumps like NorA in Staphylococcus aureus, overexpression of certain pumps can still contribute to reduced susceptibility.
Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent across replicates. What could be the cause?
A2: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Variation in the inoculum density is a common cause. Ensure a standardized inoculum is prepared according to CLSI guidelines, typically matching a 0.5 McFarland standard.[4]
-
Reagent Preparation: Inaccurate serial dilutions of this compound or improper preparation of the Mueller-Hinton broth can lead to variability.[5]
-
"Skipped Wells": The phenomenon of "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth at a lower concentration) can occur. According to CLSI guidelines, the MIC should be read as the lowest concentration that inhibits visible growth. However, the presence of skipped wells warrants a repeat of the experiment to ensure accuracy.[4]
-
Homogeneity of the Antimicrobial Substance: Ensure the antimicrobial substance is well-homogenized during the dilution process.[6]
Q3: I am having trouble amplifying the gyrA and grlA genes using PCR for sequencing. What can I do?
A3: PCR amplification issues can be frustrating. Here are some troubleshooting steps:
-
Primer Design: Verify that your primers are specific to the target genes in your bacterial species and do not have significant self-complementarity.
-
Annealing Temperature: The annealing temperature may be too high. Try lowering it in increments of 2°C.
-
Template DNA Quality: Poor quality or impure DNA can inhibit PCR. Consider re-purifying your DNA template.
-
PCR Inhibitors: Carryover of substances from the DNA extraction process can inhibit the polymerase. Ensure your template is clean.
-
Reagent Issues: Check the integrity and concentration of your dNTPs, polymerase, and primers.
Q4: My ethidium bromide accumulation assay is showing high background fluorescence. How can I reduce it?
A4: High background fluorescence in an ethidium bromide accumulation assay can obscure the results. Here are some potential solutions:
-
Ethidium Bromide Concentration: You may be using too high a concentration of ethidium bromide. Titrate the concentration to find the optimal level that provides a good signal-to-noise ratio.
-
Washing Steps: Ensure that the bacterial cells are thoroughly washed to remove extracellular ethidium bromide before measuring fluorescence.
-
Autofluorescence: Some media components can cause autofluorescence. Consider performing the final reading in a minimal buffer like PBS.[7]
-
Instrument Settings: Optimize the excitation and emission wavelengths and the gain settings on your fluorometer or flow cytometer.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent this compound MIC Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent inoculum density. | Prepare a fresh inoculum for each experiment, carefully standardized to a 0.5 McFarland turbidity standard.[4] |
| Pipetting errors during serial dilution. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Contamination of wells. | Use aseptic techniques throughout the procedure. Include a sterility control (broth only) to check for contamination.[4] | |
| "Skipped wells" observed | Technical error in dispensing antibiotic or inoculum. | Repeat the assay, paying close attention to pipetting accuracy. |
| Heteroresistance within the bacterial population. | Consider plating the contents of the "skipped well" to check for a resistant subpopulation. | |
| No growth in any wells, including the growth control | Inactive bacterial inoculum. | Use a fresh, viable bacterial culture. |
| Contamination with an inhibitory substance. | Ensure all reagents and materials are sterile and free of contaminants. | |
| Higher than expected MICs for control strains | Incorrect antibiotic concentration. | Verify the stock solution concentration and the dilution series. |
| Issues with media pH or cation concentration. | Use CLSI-compliant Mueller-Hinton broth with the correct pH and cation adjustments.[8] | |
| Degraded antibiotic. | Store this compound stock solutions as recommended by the manufacturer, protected from light and at the correct temperature.[8] |
Guide 2: Troubleshooting Efflux Pump Activity Assays (Ethidium Bromide Accumulation)
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal | Insufficient ethidium bromide uptake. | Optimize the ethidium bromide concentration and the loading time. |
| Low expression of the target efflux pump. | Confirm the expression level of the efflux pump gene using qRT-PCR. | |
| Bacterial cells are not viable. | Ensure you are using a healthy, mid-log phase culture. | |
| High background fluorescence | Autofluorescence from media components. | Wash cells and resuspend in a non-fluorescent buffer (e.g., PBS) for the final reading.[7] |
| Extracellular ethidium bromide. | Perform thorough washing steps to remove any unbound dye. | |
| Light scattering from dense cell suspensions. | Optimize the cell density for the assay. | |
| No difference in fluorescence with and without efflux pump inhibitor | The inhibitor is not effective against the target pump. | Use a known potent inhibitor for your target pump as a positive control. |
| The target efflux pump is not the primary mechanism of resistance. | Investigate other resistance mechanisms, such as target site mutations. | |
| The inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitor concentration. |
Quantitative Data Summary
The following tables summarize the impact of target site mutations and efflux pump overexpression on fluoroquinolone MICs in Staphylococcus aureus. While specific data for this compound is emerging, data for other fluoroquinolones can provide valuable insights.
Table 1: Impact of gyrA and grlA Mutations on Fluoroquinolone MICs in S. aureus
| Gene | Mutation | Effect on Ciprofloxacin MIC | Effect on Levofloxacin MIC |
| grlA | Ser-80 -> Phe or Tyr | Lower-level resistance (MIC50 ≤ 12.5 µg/ml) | Active against some isolates with this mutation (MIC ≤ 6.25 µg/ml)[1] |
| gyrA | Ser-84 -> Leu | Associated with increases in ciprofloxacin resistance in grlA mutants.[1] | - |
| grlA + gyrA | Double mutations | High-level resistance (MIC50 = 50 µg/ml)[1] | - |
Note: this compound has shown potent activity against quinolone-resistant S. aureus, including those with mutations in gyrA and grlA.[9][10]
Table 2: Impact of Efflux Pump Overexpression on Fluoroquinolone MICs in S. aureus
| Efflux Pump Gene | Fluoroquinolone | Fold Increase in MIC |
| norA | Norfloxacin | ~40-fold[11] |
| Ciprofloxacin | ~5-fold[11] | |
| mepA | Norfloxacin | 8-fold[11] |
| Ciprofloxacin | No significant effect[11] |
Note: this compound is not a significant substrate for the NorA efflux pump, which is a common mechanism of resistance to other fluoroquinolones.
Experimental Protocols
Protocol 1: this compound MIC Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate the Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted antibiotic. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Analysis of gyrA and grlA QRDRs by PCR and Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification:
-
Design or obtain primers that flank the QRDRs of the gyrA and grlA genes of your target bacterium.
-
Set up a PCR reaction containing the extracted genomic DNA, primers, dNTPs, PCR buffer, and a suitable DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize the annealing temperature for your specific primers.
-
-
PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with the wild-type gyrA and grlA sequences from a susceptible reference strain.
-
Identify any nucleotide changes that result in amino acid substitutions within the QRDR.
-
Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
This assay measures the intracellular accumulation of the fluorescent dye ethidium bromide, a substrate for many efflux pumps.
-
Bacterial Culture Preparation: Grow the bacterial isolate to the mid-logarithmic phase of growth in a suitable broth medium.
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium.
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial cell suspension to each well.
-
To half of the wells, add a known efflux pump inhibitor (e.g., reserpine for NorA) at a sub-inhibitory concentration. To the other half, add buffer as a control.
-
Add ethidium bromide to all wells at a final concentration that is non-toxic but provides a good fluorescent signal.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 600 nm) at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for both the control and inhibitor-treated cells.
-
A significant increase in fluorescence in the presence of the inhibitor compared to the control indicates that the bacteria possess an active efflux pump that is being inhibited.
-
Visualizations
Caption: Primary mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Workflow for the ethidium bromide accumulation assay.
References
- 1. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of gyrA, gyrB, grlA and grlB mutations in fluoroquinolone-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. jcdr.net [jcdr.net]
- 10. ijhsr.org [ijhsr.org]
- 11. Comparative activity of ozenoxacin and other quinolones in Staphylococcus aureus strains overexpressing the efflux pump-encoding genes mepA and norA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Levonadifloxacin Resistance in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levonadifloxacin. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoquinolizine fluoroquinolone that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1] In Staphylococcus aureus, it shows a preferential affinity for DNA gyrase.[2] This dual-targeting mechanism contributes to its high potency, particularly against strains resistant to other fluoroquinolones.[1]
Q2: How does this compound overcome common fluoroquinolone resistance mechanisms in S. aureus?
A2: this compound is effective against many quinolone-resistant strains due to two main features. Firstly, its preferential targeting of DNA gyrase in S. aureus means that mutations in grlA (encoding a subunit of topoisomerase IV), a common source of resistance to other fluoroquinolones, have a minimal impact on its activity.[2] Secondly, it is not a significant substrate for the NorA efflux pump, a common mechanism of fluoroquinolone resistance in S. aureus.[3]
Q3: What are the CLSI-approved methods for this compound susceptibility testing?
A3: The Clinical and Laboratory Standards Institute (CLSI) has approved the reference broth microdilution and disk diffusion methods for determining the susceptibility of bacteria to this compound.[4][5]
Q4: What are the common genetic determinants of resistance to fluoroquinolones?
A4: Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[6][7] Overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, is another significant mechanism.[8][9]
Q5: Are there known mutations that confer resistance to this compound?
A5: While this compound is potent against many quinolone-resistant strains, mutations in gyrA, such as those leading to amino acid substitutions S80F or G82D, have been shown to increase its MIC.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same isolate | 1. Inoculum density is not standardized. 2. Variation in media composition (e.g., cation concentration). 3. Improper incubation conditions (time, temperature). 4. Contamination of the isolate. | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. 2. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI. 3. Strictly adhere to the recommended incubation time (16-20 hours) and temperature (35°C).[10] 4. Re-streak the isolate from a stock culture to ensure purity. |
| A known susceptible control strain shows resistance | 1. Degraded this compound stock solution. 2. Incorrect preparation of antibiotic dilutions. 3. Expired or improperly stored reagents/media. | 1. Prepare a fresh stock solution of this compound. 2. Double-check all calculations and pipetting steps during the preparation of serial dilutions. 3. Verify the expiration dates and storage conditions of all materials used. |
| No growth in the positive control well | 1. The inoculum was not added to the well. 2. The bacterial suspension was not viable. | 1. Repeat the assay, ensuring the positive control well is inoculated. 2. Verify the viability of the bacterial culture by plating on a suitable agar medium. |
| "Skipped wells" observed in broth microdilution | This phenomenon, where growth is observed at higher concentrations but not at lower ones, can be due to the drug's paradoxical effect at certain concentrations. | This compound has been noted to have clear endpoints without a "skipped-well" phenomenon, which simplifies interpretation.[11] If this is observed, re-examine the purity of the culture and the preparation of the antibiotic dilutions. |
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents against S. aureus Isolates.
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| S. aureus (793) | This compound | 0.25 | 0.5 |
| Levofloxacin | 4 | 8 | |
| Quinolone-Resistant S. aureus | This compound | - | 1 |
| Other Quinolones | - | >4 | |
| MRSA from blood (51) | This compound | 0.5 | 1 |
Data compiled from multiple sources.[1][12][13][14]
Table 2: Susceptibility of MRSA Isolates to Various Antibiotics.
| Antibiotic | Percentage Susceptibility |
| This compound | 89.1% |
| Vancomycin | 100% |
| Linezolid | 96.8% |
| Teicoplanin | 96.8% |
| Gentamicin | 67.4% |
Data from a prospective, descriptive study.[15]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.[4][10]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound powder
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly. This creates a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[10]
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
Protocol 2: Investigating Efflux Pump Activity using the Ethidium Bromide-Agar Cartwheel Method
This method provides a rapid, qualitative assessment of efflux pump overexpression.
Materials:
-
Tryptic Soy Agar (TSA)
-
Ethidium bromide (EtBr)
-
Bacterial isolates (test and control strains)
-
Efflux pump inhibitor (EPI) (e.g., reserpine) - optional
-
UV transilluminator
Procedure:
-
Plate Preparation: Prepare a series of TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). If using an EPI, prepare a parallel set of plates also containing the inhibitor at a sub-inhibitory concentration.
-
Inoculation:
-
Culture the test isolates and a known control strain (with basal efflux activity) in broth to a standardized turbidity.
-
Using a sterile swab, streak the isolates from the center of the plate to the edge in a "cartwheel" pattern, with each "spoke" representing a different isolate.
-
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization and Interpretation:
-
Examine the plates under a UV transilluminator.
-
The minimal concentration of EtBr that produces fluorescence is recorded for each isolate.
-
Isolates with overexpressed efflux pumps will be able to expel the EtBr and will therefore require a higher concentration of EtBr in the agar to fluoresce compared to control strains.[16]
-
A decrease in the required EtBr concentration in the presence of an EPI suggests that the efflux is mediated by a pump sensitive to that inhibitor.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common fluoroquinolone resistance pathways.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 4. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 7. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcdronline.org [jcdronline.org]
- 16. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Technical Support Center: Stability of Levonadifloxacin in Aqueous Solutions
Disclaimer: This document provides guidance on the stability of levonadifloxacin in aqueous solutions. Due to the limited availability of specific stability data for this compound, much of the information presented herein is based on studies of levofloxacin, a closely related fluoroquinolone antibiotic. Researchers should use this information as a starting point and are strongly encouraged to perform their own stability studies specific to this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have degraded. What are the common causes?
A1: Degradation of fluoroquinolone solutions like this compound is often caused by exposure to light (photodegradation), suboptimal pH, and high temperatures. Oxidative stress can also contribute to degradation.[1][2] It is crucial to protect your solutions from light and store them at appropriate pH and temperature to maintain stability.
Q2: What is the optimal pH for storing this compound aqueous solutions?
A2: Based on data for the closely related compound levofloxacin, a pH around 7.0 is recommended for enhanced stability.[2] The photodegradation rate of levofloxacin increases significantly in the pH range of 5.0 to 9.0.[2] While this compound shows potent antibacterial activity at acidic pH, this does not necessarily correlate with its chemical stability in solution.[3]
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation, store this compound solutions protected from light, for instance, by using amber vials or wrapping the container in aluminum foil. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing (-20 °C or lower) may be an option, but freeze-thaw cycles should be avoided. Always perform a stability check on thawed solutions before use.
Q4: I've observed a color change in my this compound solution. Does this indicate degradation?
A4: A visible color change is a strong indicator of chemical degradation. You should discard the solution and prepare a fresh one.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on studies of levofloxacin, the primary photodegradation product is likely to be the N-oxide derivative.[4] Other potential degradation products formed under different stress conditions (e.g., acid, oxidation) could include desmethyl and descarboxyl derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Activity in Bioassay | Chemical degradation of this compound. | Prepare fresh solutions, ensuring protection from light and appropriate pH. Verify the purity of the new solution using a stability-indicating analytical method (e.g., HPLC). |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | Identify the degradation products if possible (e.g., by LC-MS). Review solution preparation and storage procedures to minimize degradation. Use a validated stability-indicating HPLC method for analysis. |
| Precipitation in Solution | Poor solubility at the given pH or concentration. Temperature effects on solubility. | Adjust the pH of the solution to improve solubility (note that this may impact stability). Consider using a co-solvent if appropriate for the application. If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature. |
Data on Levofloxacin Stability (as a proxy for this compound)
Table 1: Summary of Levofloxacin Degradation under Forced Conditions
| Stress Condition | Observation | Primary Degradation Product(s) |
| Photolytic (UV/Daylight) | Significant degradation. | Levofloxacin N-oxide |
| Acidic | Slight to significant degradation. | Not specified in detail |
| Alkaline | More stable than in acidic conditions, but degradation can occur. | Not specified in detail |
| Oxidative (e.g., H₂O₂) | Significant degradation. | Oxidative degradants |
| Thermal | Generally stable at moderate temperatures, degradation increases with temperature. | Not specified in detail |
Table 2: Photodegradation Kinetics of Levofloxacin in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (k) x 10⁻³ min⁻¹ |
| 2.0 | 0.167 |
| 4.0 | 0.385 |
| 6.0 | 0.812 |
| 7.0 | 0.998 |
| 8.0 | 1.345 |
| 10.0 | 1.807 |
| 12.0 | 1.112 |
| Data adapted from a study on levofloxacin photodegradation.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Fluoroquinolones (Levofloxacin as an example)
This protocol is based on published methods for levofloxacin and should be optimized and validated for this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM sodium dihydrogen orthophosphate dihydrate with 0.5% v/v triethylamine, adjusted to pH 6.0) and an organic solvent (e.g., methanol or acetonitrile). The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 294 nm.
-
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare sample solutions of this compound that have been subjected to stress conditions (e.g., exposed to light, heat, acid, base, or oxidizing agent).
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and any other components.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance.
-
Photostability: Expose a solution of this compound to a light source (e.g., a UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) to a this compound solution and heat it (e.g., at 60-80 °C) for a specific duration.
-
Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) to a this compound solution and heat it for a specific duration.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to a this compound solution and keep it at room temperature for a set time.
-
Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
Analysis: After the specified time for each stress condition, neutralize the samples (for acid and base hydrolysis) and analyze them using a validated stability-indicating HPLC method (as described in Protocol 1).
Visualizations
Caption: Putative degradation pathways of this compound based on levofloxacin data.
Caption: Workflow for troubleshooting this compound solution instability.
References
- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Levonadifloxacin Clinical Trials for ABSSSI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Levonadifloxacin for Acute Bacterial Skin and Skin Structure Infections (ABSSSI).
Frequently Asked Questions (FAQs)
Q1: What were the primary objectives and design of the Phase 3 clinical trial for this compound in ABSSSI?
A1: The primary objective of the Phase 3 trial (NCT03405064, CTRI/2017/06/008843) was to establish the non-inferiority of both intravenous (IV) and oral this compound compared to IV and oral Linezolid, respectively, for the treatment of ABSSSI.[1] The study was a multicenter, randomized, open-label, active-comparator trial with 500 subjects.[1] Participants were assigned to either an oral or IV subgroup based on the clinical judgment of the investigator.[2][3]
Q2: What were the key inclusion and exclusion criteria for patient enrollment in the ABSSSI trial?
A2: Key inclusion criteria involved adults with ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) with a lesion size of at least 75 cm² and suspected or documented Gram-positive infection.[2][4] Exclusion criteria included severely impaired arterial blood supply to the infected area, infections expected to require more than 10 days of therapy, suspected osteomyelitis or septic arthritis, and prior antibiotic therapy within 24 hours for the current infection (with some exceptions).[2][4]
Q3: How was clinical cure defined and assessed in the this compound ABSSSI trial?
A3: The primary efficacy endpoint was the clinical cure rate at the Test of Cure (TOC) visit. While the specific definition of "clinical cure" from the search results is not detailed, in ABSSSI trials it generally refers to the resolution of signs and symptoms of the infection to the point that no further antimicrobial therapy is required. Non-inferiority was determined by comparing the clinical cure rates between the this compound and Linezolid arms.[1]
Q4: What is the pharmacokinetic profile of this compound and does it support a switch from IV to oral therapy?
A4: Pharmacokinetic analysis of this compound has shown that the oral formulation has a high bioavailability of 90%.[1] The similar pharmacokinetic profiles of the IV and oral formulations provide a basis for a seamless transition from intravenous to oral administration during the course of treatment for ABSSSI.[1]
Q5: Were there any significant drug-drug interaction concerns identified for this compound?
A5: In vitro studies on human liver microsomes have indicated that this compound and its primary metabolite do not inhibit key cytochrome P450 (CYP) isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) even at concentrations significantly higher than therapeutic levels.[5] This suggests a low potential for pharmacokinetic drug-drug interactions when co-administered with drugs metabolized by these enzymes, and further clinical studies on this aspect were not deemed necessary.[5]
Troubleshooting Guides
Issue 1: Difficulty in meeting patient recruitment targets due to stringent inclusion/exclusion criteria.
-
Possible Cause: The exclusion of patients who have received prior antibiotics within 24 hours is a common challenge in ABSSSI trials, as many patients receive initial treatment in emergency or primary care settings before referral to a trial site.[2][4]
-
Troubleshooting Steps:
-
Pre-screening collaboration: Establish strong communication channels with emergency departments and primary care physicians to identify potential candidates early, before antibiotics are administered.
-
Clarify exceptions: Ensure all study staff are thoroughly trained on the specific exceptions to the prior antibiotic rule, such as a single dose of a short-acting agent or clinical progression despite at least 48 hours of prior therapy.[4]
-
Multi-center approach: As was done in the this compound trial, utilizing multiple recruitment sites can help to access a larger and more diverse patient pool.[1]
-
Issue 2: Potential for bias in an open-label trial design.
-
Possible Cause: In an open-label study, both the investigator and the patient are aware of the treatment being administered, which can introduce bias in the assessment of subjective endpoints like clinical cure.
-
Troubleshooting Steps:
-
Standardized, objective endpoints: Rely on clearly defined and objective criteria for assessing clinical response to minimize subjective interpretation. For ABSSSI, this includes standardized measurement of lesion size and assessment of systemic signs of infection.
-
Blinded endpoint assessment: If feasible, consider having a blinded independent review committee assess clinical outcomes based on standardized case report forms and photographic evidence.
-
Robust data monitoring: Implement a rigorous data monitoring plan to identify any inconsistencies or unusual trends in efficacy reporting across different sites.
-
Issue 3: Ensuring accurate microbiological data collection for subgroup analyses (e.g., MRSA vs. MSSA).
-
Possible Cause: Inadequate or improper collection of specimens for culture can lead to failure to isolate the causative pathogen, complicating the analysis of efficacy against specific bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).
-
Troubleshooting Steps:
-
Standardized sampling protocol: Provide all sites with a detailed and standardized protocol for obtaining wound cultures to ensure consistency and maximize the chances of pathogen isolation.
-
Central laboratory analysis: Utilize a central laboratory for all microbiological analyses to ensure uniform testing procedures and interpretation of results.
-
Contingency for culture-negative patients: The statistical analysis plan should pre-specify how patients with clinically diagnosed ABSSSI but negative cultures will be handled in the microbiological intent-to-treat (micro-ITT) population.
-
Data Presentation
Table 1: Clinical Cure Rates at Test of Cure (TOC) - Modified Intent-to-Treat (mITT) Population
| Treatment Subgroup | This compound | Linezolid | Treatment Difference (95% CI) |
| IV Subgroup | 91.0% | 87.8% | 3.2% (-4.5 to 10.9) |
| Oral Subgroup | 95.2% | 93.6% | 1.6% (-4.2 to 7.3) |
| MRSA Patients (IV & Oral) | 95.0% | 89.3% | Not explicitly stated in search results |
Data sourced from a Phase 3, multicenter, randomized, open-label, active-comparator study.[1][6]
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Treatment Subgroup | This compound | Linezolid |
| IV Therapy | 20.8% | 22.4% |
| Oral Therapy | 16.0% | 13.5% |
The majority of adverse events were mild in nature, and there were no serious adverse events or deaths related to the study drug.[1]
Experimental Protocols
Protocol: Phase 3 Clinical Trial of this compound for ABSSSI (NCT03405064)
-
Study Design: A Phase 3, multicenter, randomized, open-label, active-comparator study.[1]
-
Patient Population: 500 adult subjects with ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) with a lesion size of at least 75 cm².[1][2]
-
Randomization and Treatment Arms:
-
Subjects were assigned to either an oral or IV subgroup based on the investigator's clinical judgment.[2]
-
Oral Subgroup:
-
IV Subgroup:
-
-
Treatment Duration: 7 to 10 days for both treatment groups.[1]
-
Primary Endpoint: Non-inferiority of this compound to Linezolid based on the clinical cure rate at the Test of Cure (TOC) visit in the modified Intent-to-Treat (mITT) population.[1] The non-inferiority margin was set at -15% for the lower bound of the 95% confidence interval of the treatment difference.[1]
-
Safety Assessments: Monitoring of adverse events, vital signs, physical examination findings, clinical laboratory evaluations, and ECGs throughout the study.[2]
Visualizations
Caption: Workflow of the Phase 3 ABSSSI clinical trial for this compound.
Caption: Logical relationships in troubleshooting patient recruitment challenges.
References
- 1. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent this compound Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ichgcp.net [ichgcp.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Assessment of in vitro inhibitory effects of novel anti MRSA benzoquinolizine fluoroquinolone WCK 771 (this compound) and its metabolite on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alalevonadifloxacin - A Prodrug Approach for Oral Delivery of Levonadifloxacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral delivery of Levonadifloxacin via its prodrug, Alathis compound.
Frequently Asked Questions (FAQs)
Q1: Why was a prodrug approach necessary for this compound if it already has high oral bioavailability?
A1: While this compound does exhibit high oral bioavailability (approximately 90%), it is poorly soluble in water.[1][2] This poor aqueous solubility presents significant challenges for developing a stable and effective oral dosage form. The L-alanine ester prodrug, Alathis compound (WCK 2349), was developed as a highly water-soluble mesylate salt, which allows for efficient oral formulation.[2][3][4] This strategy ensures that the excellent bioavailability of the parent drug, this compound, is realized in a practical oral administration form.[3]
Q2: What is the mechanism of conversion of Alathis compound to this compound in vivo?
A2: Alathis compound is an L-alanine ester prodrug of this compound.[3][4] After oral administration and absorption, it is efficiently cleaved by esterase enzymes in the body to release the active parent drug, this compound, and the naturally occurring amino acid, L-alanine. This rapid and efficient conversion results in a pharmacokinetic profile for orally administered Alathis compound that is very similar to that of intravenously administered this compound.[3]
Q3: Does food intake affect the bioavailability of Alathis compound?
A3: Studies have shown that Alathis compound can be administered regardless of whether the patient is in a fed or fasted state, indicating that food intake does not significantly impact its oral bioavailability.[1][5]
Q4: How does the plasma protein binding of this compound affect its distribution?
A4: this compound has a relatively high plasma protein binding of approximately 85%.[2][6] It's important to consider the unbound (free) drug concentration when evaluating its pharmacokinetic/pharmacodynamic (PK/PD) parameters, as only the unbound fraction is generally considered to be microbiologically active and able to distribute into tissues.[2][6] Despite the high protein binding, this compound shows excellent penetration into tissues like the epithelial lining fluid (ELF) and alveolar macrophages (AM).[2][6]
Troubleshooting Guides
Issue 1: Inconsistent pharmacokinetic results in preclinical animal studies.
| Possible Cause | Troubleshooting Step |
| Improper formulation of Alathis compound | Ensure complete dissolution of the Alathis compound mesylate salt in the vehicle. Due to its high water solubility, this should be straightforward, but verification of the solution's clarity and concentration is recommended. |
| Variability in esterase activity | Different animal species can have varying levels of plasma and tissue esterase activity, which could affect the rate of conversion of Alathis compound to this compound. If possible, measure the esterase activity in the plasma of the animal model being used. Consider using a species with esterase activity that is known to be comparable to humans. |
| Gastrointestinal pH differences | The stability of the prodrug and the solubility of the parent drug can be influenced by the pH of the gastrointestinal tract. Ensure that the animal model has a gastrointestinal pH profile relevant to the intended human use. |
| Drug-drug interactions | Co-administration of other compounds could interfere with the absorption or metabolism of Alathis compound or this compound. Review all co-administered substances for potential interactions. For example, co-administration with antacids containing multivalent cations like magnesium or aluminum can chelate with fluoroquinolones and significantly reduce their oral absorption.[7][8] |
Issue 2: Lower than expected in vitro activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Insufficient conversion to this compound | Alathis compound itself is not the active antibacterial agent. The in vitro assay system must contain sufficient esterase enzymes to convert the prodrug to the active this compound. Consider adding exogenous esterases (e.g., porcine liver esterase) to the assay medium or using a cell line with known high esterase activity. |
| Incorrect pH of the assay medium | The activity of some fluoroquinolones can be pH-dependent. This compound has been shown to have increased potency at a lower pH (5.5) compared to a neutral pH (7.4).[1] Ensure the pH of your assay medium is controlled and appropriate for the experimental question. |
| Binding to assay components | This compound may bind to components in the culture medium or to plasticware, reducing the effective concentration available to the cells or bacteria. Consider using low-binding plates and including appropriate controls to account for any potential binding. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of Alathis compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~90% | [1][3] |
| Plasma Protein Binding | ~85% | [2][6] |
| Dose (Alathis compound) | 1000 mg twice daily for 5 days | [2][6] |
| Mean AUC0-12 (Plasma) | Varies with dose, reported as 38.94 mg·h/liter for unbound drug at 800 mg q12h | [9] |
| Mean AUC0-12 (ELF) | 172.6 mg·h/liter | [2][6] |
| Mean AUC0-12 (AM) | 35.3 mg·h/liter | [2][6] |
| ELF/Unbound Plasma Penetration Ratio | 7.66 | [2][6] |
| AM/Unbound Plasma Penetration Ratio | 1.58 | [2][6] |
AUC0-12: Area under the concentration-time curve from 0 to 12 hours; ELF: Epithelial Lining Fluid; AM: Alveolar Macrophages.
Experimental Protocols
1. Protocol for Determination of Oral Bioavailability in an Animal Model
-
Animal Model: Select an appropriate animal model (e.g., rats, mice, or dogs).
-
Drug Administration:
-
Intravenous (IV) Group: Administer a known dose of this compound (formulated as the L-arginine salt, WCK 771, for solubility) intravenously.
-
Oral (PO) Group: Administer an equimolar dose of Alathis compound orally via gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose from both groups.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV (AUCIV) and PO (AUCPO) groups using noncompartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
2. Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Prepare standardized inocula of the bacterial strains to be tested (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Drug Preparation: Prepare serial twofold dilutions of this compound in appropriate cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate the wells of a microtiter plate containing the drug dilutions with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Visualizations
References
- 1. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Levonadifloxacin In Vitro Activity at Acidic pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of acidic pH on the in vitro activity of Levonadifloxacin.
Frequently Asked Questions (FAQs)
Q1: How does acidic pH affect the in vitro activity of this compound?
A1: Acidic pH significantly enhances the in vitro potency of this compound.[1][2] This is in contrast to many other quinolones, which tend to lose activity in acidic conditions.[3][4] The increased activity is particularly relevant for infections in acidic environments, such as intracellular infections within phagosomes.[1][3]
Q2: What is the mechanism behind the increased activity of this compound at acidic pH?
A2: this compound possesses a non-basic side chain.[1][2] This chemical feature allows the molecule to remain in an un-ionized form in acidic environments.[1][2] The un-ionized state facilitates its penetration into the bacterial cell, leading to a higher intracellular concentration and consequently, a significant increase in its antibacterial potency.[1][2]
Q3: How much is the Minimum Inhibitory Concentration (MIC) of this compound expected to change at acidic pH?
A3: Studies have shown a substantial reduction in the MIC of this compound at acidic pH. For instance, against Staphylococcus aureus strains (both MSSA and MRSA), the MIC of this compound was observed to be reduced by at least eight-fold at pH 5.5 compared to its MIC at a neutral pH of 7.4.[2][3]
Q4: How does the pH-dependent activity of this compound compare to other fluoroquinolones?
A4: The behavior of this compound in acidic conditions is a key differentiator from other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. While this compound's activity is enhanced, these comparator quinolones have demonstrated a fourfold increase in their MIC values at pH 5.5, indicating reduced activity.[3][4]
Data Summary: Impact of pH on this compound MIC
The following table summarizes the quantitative data on the effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound and comparator fluoroquinolones against Staphylococcus aureus.
| Antibiotic | Organism | pH 7.4 (MIC) | pH 5.5 (MIC) | Fold Change in Activity at pH 5.5 |
| This compound | S. aureus (MSSA & MRSA) | - | Reduced by ≥8x | Increased |
| Moxifloxacin | S. aureus (MSSA & MRSA) | - | 4x Elevation | Decreased |
| Levofloxacin | S. aureus (MSSA & MRSA) | - | 4x Elevation | Decreased |
| Ciprofloxacin | S. aureus (MSSA & MRSA) | - | 4x Elevation | Decreased |
Data sourced from studies comparing in vitro activity at physiological and acidic pH.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high MIC values for this compound at acidic pH. | 1. Incorrect pH of the medium: The pH of the testing medium may not have been properly adjusted or buffered. 2. Degradation of the compound: Although stable, extreme pH or improper storage could affect the compound. 3. Resistant bacterial strain: The specific bacterial isolate may have inherent resistance mechanisms. | 1. Verify the final pH of the broth medium after all supplements have been added using a calibrated pH meter. Ensure the buffering capacity is sufficient to maintain the target pH throughout the incubation period. 2. Confirm the proper storage conditions of the this compound stock solution and powder. Prepare fresh solutions for each experiment. 3. Characterize the resistance profile of the test organism to other antibiotics. |
| Inconsistent results between experimental repeats. | 1. Variability in pH adjustment: Minor differences in pH between batches of media can lead to variations in MIC. 2. Inoculum size variation: Inconsistent bacterial inoculum can affect MIC results. | 1. Prepare a large batch of pH-adjusted medium for all concurrent experiments to minimize batch-to-batch variability. 2. Standardize the inoculum preparation by carefully adjusting the turbidity to a 0.5 McFarland standard. |
| Comparator quinolones do not show expected decrease in activity at acidic pH. | 1. Medium composition: Certain components in the medium could interact with the quinolones, masking the pH effect. 2. Specific strain characteristics: The bacterial strain might have altered membrane permeability or efflux mechanisms that are less sensitive to pH changes. | 1. Adhere strictly to the CLSI recommended broth microdilution protocol and media composition. 2. Test a reference quality control strain (e.g., S. aureus ATCC 29213) alongside the clinical isolates to ensure the assay is performing as expected. |
Experimental Protocols & Workflows
Protocol: Broth Microdilution MIC Assay at Different pH
This protocol outlines the key steps for determining the MIC of this compound at both neutral and acidic pH, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Divide the broth into two batches. For the acidic condition, adjust the pH of one batch to 5.5 ± 0.1 using sterile HCl or NaOH. Leave the other batch at its original pH of 7.4 ± 0.1.
-
Sterilize both media preparations by filtration.
-
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in both the pH 7.4 and pH 5.5 CAMHB in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the test organism (e.g., S. aureus) on an appropriate agar plate overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate the microtiter plates containing the serially diluted antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Experimental Workflow Diagram
Caption: Workflow for Determining this compound MIC at Different pH Levels.
Signaling Pathway: Mechanism of Enhanced Activity at Acidic pH
Caption: Mechanism of Increased this compound Potency in Acidic Conditions.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Levonadifloxacin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Levonadifloxacin susceptibility testing. Inconsistent results can arise from various factors, and this guide aims to provide clear, actionable solutions to common problems encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound susceptibility testing, presented in a question-and-answer format.
Issue 1: Quality Control (QC) Strains Yielding Out-of-Range Results
-
Question: My Quality Control (QC) strains for this compound are consistently showing results outside the acceptable range. What are the potential causes and how can I troubleshoot this?
-
Answer: Out-of-range QC results are a critical issue that must be resolved before proceeding with testing clinical isolates.[1] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Immediate Steps:
-
Do not report patient results. Results are invalid until QC is within the acceptable range.
-
Review your procedure: Carefully re-examine each step of your testing protocol for any deviations.[2]
-
Repeat the test: A single out-of-range result might be due to a random error. Repeat the QC test. If the repeat result is within range, you may not need to take further action, but it's wise to monitor that QC strain closely in subsequent runs.[3]
-
-
Troubleshooting Common Causes:
-
Inoculum Preparation: An incorrect inoculum density is a frequent source of error.[4][5] If the inoculum is too heavy, it can lead to smaller zones of inhibition in disk diffusion or higher Minimum Inhibitory Concentrations (MICs) in broth microdilution. Conversely, an inoculum that is too light can result in larger zones or lower MICs.[5] Ensure you are using a 0.5 McFarland standard for turbidity comparison.
-
Media Issues: The pH and composition of the Mueller-Hinton Agar (MHA) or Broth (MHB) are crucial.[4] Ensure the media is from a reputable supplier, stored correctly, and within its expiry date. The depth of the agar in disk diffusion is also important.
-
Antibiotic Disks/Reagents: Check the expiration date and storage conditions of your this compound disks or powder. Improper storage can lead to degradation of the antibiotic.[4]
-
Incubation Conditions: Verify the temperature and duration of incubation. For most bacteria, incubation should be at 35°C ± 2°C for 16-20 hours.[6]
-
QC Strain Viability: Ensure your QC strains have been stored and subcultured correctly. Contamination or mutation of the QC strain can lead to aberrant results.[7] If you suspect an issue with the strain, obtain a fresh, certified culture.
-
-
Corrective Action Workflow: The following diagram illustrates a logical workflow for troubleshooting out-of-range QC results.
Caption: Troubleshooting workflow for out-of-range QC results.
-
Issue 2: Discrepancies Between Broth Microdilution (MIC) and Disk Diffusion Results
-
Question: I am observing discrepancies between the MIC values from broth microdilution and the zone diameters from disk diffusion for this compound. For example, an isolate appears susceptible by one method but resistant by the other. Why is this happening and what should I do?
-
Answer: Discrepancies between MIC and disk diffusion results can be perplexing. While the two methods generally show good correlation, certain factors can lead to divergent interpretations.
-
Potential Causes of Discrepancy:
-
Inherent Methodological Differences: Broth microdilution is a quantitative measure of the concentration of antibiotic required to inhibit growth, while disk diffusion is a qualitative or semi-quantitative method based on the diffusion of the antibiotic through agar.[8] For some organism-drug combinations, this can lead to different categorical interpretations, especially for results near the breakpoint.
-
Technical Errors: Any of the technical errors that affect QC can also cause discrepancies between methods. Inconsistent inoculum preparation between the two tests is a common culprit.
-
Resistance Mechanisms: Some resistance mechanisms may be expressed differently in broth versus on agar, although this is less common for fluoroquinolones.
-
Reading and Interpretation Errors: Subjectivity in reading the zone edge in disk diffusion or determining the MIC endpoint (e.g., in the presence of hazy growth) can contribute to inconsistencies. For disk diffusion, it is recommended to read the inner zone of complete growth inhibition.[9]
-
-
Troubleshooting Steps:
-
Confirm the results: Repeat both tests, preferably in parallel from the same initial culture and inoculum preparation.
-
Review breakpoints: Ensure you are using the correct and most up-to-date interpretive criteria for both MIC and disk diffusion for this compound.
-
Consider a third method: If the discrepancy persists, using a gradient diffusion test (e.g., E-test) can provide an alternative MIC value to help resolve the conflict.
-
Report the more resistant result: In a clinical context, if a discrepancy cannot be resolved, it is generally safer to report the more resistant result.
-
-
Issue 3: Interpreting Hazy Growth or Trailing Endpoints in Broth Microdilution
-
Question: When performing broth microdilution for this compound, I sometimes see faint or hazy growth (trailing) across a range of concentrations, making it difficult to determine the true MIC. How should I interpret this?
-
Answer: Trailing endpoints can be a challenge in broth microdilution. For some antibiotics and organisms, a sharp cutoff between growth and no growth is not always observed.
-
Guidance for Interpretation:
-
The Clinical and Laboratory Standards Institute (CLSI) provides guidance on this issue. Generally, the MIC is read as the lowest concentration of the antibiotic at which there is a significant inhibition of growth compared to the growth control well.
-
For some organism-drug combinations, the recommendation is to read the concentration at which there is approximately 80% reduction in growth.[10]
-
It is important to be consistent in how you read these endpoints. Using a reading aid, such as a viewing box with a mirror, can help.
-
-
Potential Causes and Solutions:
-
Inoculum too heavy: A dense inoculum can sometimes lead to trailing. Re-check your inoculum preparation.
-
Media composition: Ensure you are using the recommended cation-adjusted Mueller-Hinton broth.
-
Contamination: A mixed culture can sometimes present as hazy growth. Perform a purity check from the growth control well.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the approved susceptibility testing methods for this compound?
A1: The approved methods for this compound susceptibility testing include reference broth microdilution, agar dilution, disk diffusion, and gradient strip-based MIC methods.[11]
Q2: Where can I find the correct interpretive criteria (breakpoints) for this compound?
A2: Since this compound is not yet registered in the US and EU, breakpoints are not available in the main CLSI M100 document. The interpretive criteria for both MIC and disk diffusion are typically provided in the product package insert.[12]
Q3: What are the recommended quality control strains and their acceptable ranges for this compound testing?
A3: The reference ranges for quality control strains for this compound susceptibility testing are published in the CLSI M100 document.[12] It is crucial to use the latest version of this document for the most up-to-date ranges.
Q4: Can I use a rapid or automated susceptibility testing system for this compound?
A4: While this compound and its oral prodrug are emerging as important treatments, their inclusion in rapid automated susceptibility testing systems may be limited. It is important to verify with the manufacturer of your specific system whether this compound is included and validated.
Data Presentation
Table 1: Quality Control Ranges for this compound
| Quality Control Strain | Testing Method | Acceptable Range |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | 0.008 - 0.06 µg/mL |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (10 µg disk) | 27 - 33 mm |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution (MIC) | 0.03 - 0.12 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion (10 µg disk) | 25 - 31 mm |
Note: These ranges are for illustrative purposes and should be verified against the current CLSI M100 document.
Experimental Protocols
1. Broth Microdilution Method for this compound MIC Determination
This protocol is a general guideline and should be supplemented with your laboratory's standard operating procedures and the instructions from the manufacturer of your microdilution panels.
-
Materials:
-
This compound powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pure, 18-24 hour culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare this compound dilutions: Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate to achieve the desired final concentration range (e.g., 0.004 - 8 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare the inoculum: Select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard. This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the plate: Add the diluted inoculum to each well of the microtiter plate.
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
-
Workflow Diagram:
Caption: Workflow for Broth Microdilution Susceptibility Testing.
2. Disk Diffusion Method for this compound Susceptibility Testing
This protocol is a general guideline and should be performed in accordance with CLSI standards.
-
Materials:
-
This compound antimicrobial susceptibility test disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Pure, 18-24 hour culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
-
Procedure:
-
Prepare the inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculate the MHA plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply the disk: Aseptically apply a 10 µg this compound disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measure the zone of inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters.[6]
-
Interpret the results: Compare the zone diameter to the established breakpoints for this compound to determine if the organism is susceptible, intermediate, or resistant.
-
-
Workflow Diagram:
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Quality control of susceptibility testing (Part 1) | PDF [slideshare.net]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshoot QC Results [unityweb.qcnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing adverse events in clinical applications of Levonadifloxacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adverse events during the clinical application of Levonadifloxacin.
Troubleshooting Guide: Managing Potential Adverse Events
This guide provides insights into potential adverse events observed during preclinical and clinical studies of this compound and offers strategies for mitigation and monitoring.
| Potential Adverse Event | Observed Manifestation | Experimental Phase | Recommended Monitoring & Mitigation Strategies |
| Injection Site Reactions | Irritation, inflammation at the site of intravenous administration. | Preclinical (Rat) / Clinical | - Administer via slow intravenous infusion (e.g., over 90 minutes) to minimize local concentration.[1]- Monitor for signs of phlebitis, pain, or redness at the injection site.- Rotate injection sites if multiple doses are required. |
| Gastrointestinal Disturbances | Nausea, vomiting, diarrhea, constipation.[2][3] | Clinical | - Administer with food to potentially reduce gastrointestinal upset, although studies show food does not significantly affect overall absorption (AUC).[4]- Monitor for frequency and severity of symptoms.- Ensure adequate hydration, especially in cases of diarrhea. |
| Central Nervous System (CNS) Effects | Hyperactivity, mild convulsions (observed in preclinical animal models at high doses).[5][6] | Preclinical (Rat) | - While not significantly observed in human trials, monitor for any unusual neurological symptoms such as dizziness, headache, or agitation.- Use with caution in patients with a history of seizure disorders. |
| Phototoxicity | Weak phototoxicity, comparable to levofloxacin, was observed in preclinical studies.[5][6] | Preclinical | - Advise subjects to avoid excessive exposure to sunlight or artificial UV light during and for a few days after treatment.- Recommend the use of broad-spectrum sunscreen. |
| Chondrotoxicity (Articular Cartilage Damage) | Observed in juvenile Beagle dogs during repeat-dose preclinical studies, though with lower severity than ofloxacin.[5][6] | Preclinical (Juvenile Animals) | - this compound is generally not recommended for use in pediatric patients or pregnant women due to the class effect of fluoroquinolones on developing cartilage.- If use is essential in these populations, it should be based on a careful risk-benefit assessment. |
| General Tolerability | Fatigue, hyperglycemia.[2][3] | Clinical | - Monitor blood glucose levels, particularly in patients with diabetes.- Assess for and manage symptoms of fatigue. |
Frequently Asked Questions (FAQs)
General Safety & Mechanism
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7][8] This inhibition stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in bacterial cell death.[7]
Q2: What are the most common adverse events reported in clinical use of this compound?
A2: In a real-world observational study of 1229 patients, only 11 mild adverse events were reported in 9 patients.[2][3] These included constipation, diarrhea, hyperglycemia, nausea, fatigue, and vomiting.[2][3] Overall, the safety and efficacy were rated as "good to excellent" by the vast majority of investigators.[2]
Drug Interactions & Metabolism
Q3: Does this compound have a high potential for drug-drug interactions?
A3: No, this compound and its sulfate metabolite have a low potential for pharmacokinetic drug-drug interactions. In vitro studies have shown that they do not inhibit the activity of key cytochrome P450 (CYP) isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), even at concentrations significantly higher than therapeutic levels.[9][10] This suggests that dose adjustments for co-administered drugs that are substrates of these enzymes are likely not warranted.[9][10]
Q4: How is this compound metabolized and eliminated from the body?
A4: this compound undergoes Phase II metabolism in the liver to form this compound sulfate.[11] It is excreted through both urine and feces.[11] The plasma elimination half-life is approximately 6 to 8 hours in individuals with normal renal function.[12]
Specific Toxicities
Q5: Is there a risk of cardiotoxicity (e.g., QT prolongation) with this compound?
A5: Preclinical safety pharmacology studies, including hERG assays and telemetry in monkeys, revealed no adverse effects on the cardiovascular system.[5][6] This indicates a low risk of cardiotoxicity, a concern with some other fluoroquinolones.
Q6: What is the potential for mitochondrial toxicity with this compound?
A6: While fluoroquinolones as a class have been associated with mitochondrial dysfunction, specific data on this compound's mitochondrial toxicity is limited. However, its improved safety profile suggests it may have a lower potential compared to older fluoroquinolones.[7] Researchers can assess this risk using the in vitro protocols provided below, such as the MTT assay for metabolic activity and the JC-1 assay for mitochondrial membrane potential.[13]
Quantitative Safety Data Summary
The following table summarizes key quantitative data related to the safety and pharmacokinetic profile of this compound.
| Parameter | Value | Context / Species | Reference |
| CYP450 Inhibition (IC50) | > 35 µg/mL (for 7 key isoforms) | Human Liver Microsomes | [9][10] |
| Oral Bioavailability (Alathis compound) | ~90% | Humans | [8] |
| Plasma Protein Binding | 81.3% - 86.7% | Humans | [14] |
| Adverse Event Rate (Real-World Study) | 11 events in 1229 patients (0.9%) | Human Clinical Study | [2][3] |
| Plasma Elimination Half-Life | 6 - 8 hours | Humans (Normal Renal Function) | [12] |
| Penetration Ratio (ELF/Unbound Plasma) | 7.66 | Healthy Human Subjects | [15] |
| Penetration Ratio (AM/Unbound Plasma) | 1.58 | Healthy Human Subjects | [15] |
ELF: Epithelial Lining Fluid; AM: Alveolar Macrophages
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of this compound on cell viability and proliferation by measuring mitochondrial reductase activity.
1. Materials:
- Human cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity)
- This compound (and its vehicle control, e.g., DMSO)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Methodology:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control and a positive control for cytotoxicity, e.g., doxorubicin).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
- MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours until a purple formazan precipitate is visible.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol uses the JC-1 dye to evaluate drug-induced mitochondrial dysfunction. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
1. Materials:
- Human cell line (e.g., HepG2)
- This compound (and vehicle control)
- 96-well black, clear-bottom cell culture plates
- JC-1 dye solution
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
- Fluorescence microplate reader or fluorescence microscope
2. Methodology:
- Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
- Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C, 5% CO2.
- JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium, wash cells gently with PBS, and add 100 µL of the JC-1 staining solution to each well.
- Incubation with Dye: Incubate the plate for 15-30 minutes at 37°C in the dark.
- Washing: Remove the staining solution and wash the cells twice with a suitable assay buffer (often provided with the kit).
- Data Acquisition: Measure fluorescence using a microplate reader. Read the green fluorescence (monomers) at ~485 nm excitation and ~530 nm emission, and the red fluorescence (J-aggregates) at ~535 nm excitation and ~590 nm emission.
- Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of mitochondrial membrane potential.
Visualizations
Caption: Experimental workflow for in vitro assessment of this compound toxicity.
Caption: Mechanism of action of this compound on bacterial DNA replication.
References
- 1. vjim.org [vjim.org]
- 2. Prescription-Event Monitoring Study on Safety and Efficacy of this compound (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescription-Event Monitoring Study on Safety and Efficacy of this compound (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety evaluation of this compound, a novel anti-methicillin-resistant Staphyloccocus aureus benzoquinolizine fluoroquinolone by intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 8. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of in vitro inhibitory effects of novel anti MRSA benzoquinolizine fluoroquinolone WCK 771 (this compound) and its metabolite on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Levonadifloxacin Penetration in Lung Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the penetration of levonadifloxacin into lung tissues, particularly within pneumonia models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relevance for treating pneumonia?
A1: this compound (WCK 771) is a broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2] It is particularly effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which are common culprits in community-acquired and hospital-acquired pneumonia.[1][3][4] Its efficacy is supported by its ability to achieve high concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) of the lungs, which are key sites of infection.[2][5][6]
Q2: What is alathis compound and how does it relate to this compound?
A2: Alathis compound (WCK 2349) is the L-alanine ester prodrug of this compound.[5][7] It is a highly water-soluble formulation designed for oral administration, which is then converted to the active drug, this compound, in the body.[5] This allows for an effective oral treatment option with high bioavailability, facilitating a convenient switch from intravenous (IV) to oral therapy.[6][8]
Q3: What are the target sites for this compound in the lungs for treating pneumonia?
A3: For pneumonia treatment, the primary target sites for antibiotics are the epithelial lining fluid (ELF) for extracellular pathogens and alveolar macrophages (AM) for intracellular pathogens.[5] this compound has demonstrated excellent penetration into both of these compartments.[2][6]
Q4: What kind of animal models are typically used to study this compound's lung penetration for pneumonia?
A4: Neutropenic murine pneumonia models are commonly used to evaluate the in vivo efficacy of antibiotics like this compound.[9][10] These models allow researchers to study the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties in a setting that mimics a compromised immune system, which is relevant for severe bacterial infections.[11]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or variable this compound concentrations in lung tissue/ELF/AM | 1. Suboptimal Drug Formulation: this compound is poorly soluble in water. The choice of salt or prodrug is critical.[5] 2. Inaccurate Sample Collection: Issues with the bronchoalveolar lavage (BAL) procedure can lead to inconsistent sample volumes and dilutions. 3. Analytical Method Sensitivity: The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method may lack the required sensitivity or be improperly calibrated.[5] 4. Animal Model Variability: The health status, age, and species of the animal model can influence drug metabolism and distribution.[12] 5. Lung Inflammation: The presence and degree of lung inflammation can alter drug penetration.[13][14] | 1. Verify Formulation: Ensure the use of appropriate formulations like the L-arginine salt for parenteral administration (WCK 771) or the alathis compound prodrug for oral administration (WCK 2349).[5] 2. Standardize BAL Protocol: Follow a standardized and validated BAL protocol to ensure consistent sample collection. Use the urea dilution method to accurately determine the volume of ELF.[5] 3. Validate Analytical Method: Validate the LC-MS/MS method for linearity, accuracy, and precision. Use appropriate internal standards. 4. Control Animal Variables: Use healthy animals of a specific age and strain. Ensure proper acclimatization before the experiment. For pneumonia models, ensure a consistent level of infection. 5. Assess Inflammation: Correlate drug concentrations with markers of lung inflammation to understand its impact. |
| Poor efficacy in pneumonia models despite adequate plasma concentrations | 1. Low Lung Penetration: The drug may not be reaching the site of infection in sufficient concentrations. 2. High Protein Binding: this compound has high plasma protein binding (around 85%), and only the unbound fraction is active.[5][12] 3. Bacterial Resistance: The bacterial strain used in the model may have developed resistance to this compound. | 1. Measure Lung Concentrations: Directly measure this compound concentrations in ELF and AM to confirm penetration.[5] 2. Calculate Unbound Concentrations: Determine the unbound plasma concentration to calculate the penetration ratio of ELF and AM to unbound plasma concentrations.[5] 3. Determine MIC: Perform minimum inhibitory concentration (MIC) testing on the bacterial strain to confirm its susceptibility to this compound. |
| Inconsistent results between in vitro and in vivo experiments | 1. Different Experimental Conditions: In vitro conditions (e.g., pH, media) may not accurately reflect the in vivo environment of the lung. 2. Host Factors: In vivo experiments are influenced by host factors like metabolism and immune response, which are absent in in vitro studies. | 1. Mimic In Vivo Conditions: Adjust the pH and other conditions of the in vitro assay to better reflect the lung environment. 2. Integrate PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge the gap between in vitro activity and in vivo efficacy.[15] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Plasma, ELF, and AM after Oral Administration of Alathis compound
| Parameter | Plasma (Total) | Plasma (Unbound) | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
| AUC₀₋₁₂ (mg·h/L) | - | - | 172.6 | 35.3 |
| Penetration Ratio (ELF/Unbound Plasma) | - | - | 7.66 | - |
| Penetration Ratio (AM/Unbound Plasma) | - | - | - | 1.58 |
| Data is based on a study in healthy adult subjects receiving 1,000 mg of alathis compound twice daily for 5 days.[5][7] |
Table 2: this compound Concentrations in ELF and AM at Different Time Points
| Time Post-Dose (hours) | Mean ELF Concentration (mg/L) | Mean AM Concentration (mg/L) |
| 2 | 26.0 | 3.91 |
| 4 | 19.7 | - |
| 12 | 4.3 | 1.6 |
| Concentrations were measured after administration of a 1,000 mg oral dose of the prodrug alathis compound.[2] |
Experimental Protocols
Determination of this compound Concentrations in Plasma, ELF, and AM
This protocol is based on studies investigating the intrapulmonary pharmacokinetics of this compound.[5][7]
-
Subject Dosing: Administer alathis compound orally (e.g., 1,000 mg twice daily for 5 days) to healthy adult subjects.[5]
-
Plasma Sample Collection: Collect serial blood samples over a 12-hour interval after the first and ninth doses.[5]
-
Bronchoalveolar Lavage (BAL): Perform BAL at specific time points (e.g., 2, 4, 6, 8, or 12 hours) after the ninth dose.[5]
-
Sample Processing:
-
Centrifuge the BAL fluid to separate the supernatant (for ELF analysis) and the cell pellet (for AM analysis).
-
Measure urea concentrations in plasma and BAL fluid to determine the ELF volume using the urea dilution method.[5]
-
-
Drug Concentration Analysis:
-
Pharmacokinetic Analysis:
-
Determine noncompartmental pharmacokinetic parameters from the plasma concentration-time data.[5]
-
Calculate the area under the concentration-time curve from 0 to 12 hours (AUC₀₋₁₂) for plasma, ELF, and AM.[5]
-
Calculate penetration ratios by dividing the AUC₀₋₁₂ of ELF or AM by the AUC₀₋₁₂ of unbound plasma. Assume approximately 85% plasma protein binding for this compound.[5][12]
-
Neutropenic Murine Pneumonia Model
This protocol is based on studies evaluating the in vivo efficacy of this compound.[9][10]
-
Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide.
-
Bacterial Inoculation: Infect the mice intranasally with a standardized inoculum of a relevant bacterial strain (e.g., S. aureus).[10]
-
Drug Administration: Administer this compound subcutaneously at various doses and dosing intervals.[10]
-
Efficacy Assessment:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
Visualizations
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound (WCK 771) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment challenges in the management of difficult-to-treat gram-positive infections: A consensus view apropos therapeutic role of novel anti-MRSA antibiotics, this compound (IV) and alathis compound (oral) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Penetration of Antibacterial Agents into Pulmonary Epithelial Lining Fluid: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Population Pharmacokinetic Modeling as a Tool To Characterize the Decrease in Ciprofloxacin Free Interstitial Levels Caused by Pseudomonas aeruginosa Biofilm Lung Infection in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational in vitro and in vivo PKPD modelling for apramycin against Gram-negative lung pathogens to facilitate prediction of human efficacious dose in pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Levonadifloxacin vs. Linezolid for Acute Bacterial Skin and Skin Structure Infections
A Comprehensive Guide for Researchers and Drug Development Professionals
Acute bacterial skin and skin structure infections (ABSSSI) represent a significant clinical challenge, often complicated by the rise of resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a detailed, data-driven comparison of two key antimicrobial agents used in the management of ABSSSI: levonadifloxacin, a novel benzoquinolizine fluoroquinolone, and linezolid, an established oxazolidinone.
Executive Summary
This compound, a newer agent, has demonstrated non-inferiority to linezolid in a pivotal Phase 3 clinical trial for the treatment of ABSSSI. Notably, this compound showed numerically higher clinical cure rates, particularly in patients with MRSA infections. Both intravenous and oral formulations of this compound are available, offering a convenient switch-over option. This guide delves into the comparative efficacy, safety, microbiological activity, and mechanisms of action of these two important drugs, supported by experimental data and protocols.
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from the pivotal Phase 3, multicenter, randomized, open-label, active-comparator study (NCT03405064), which provides the most direct comparison between this compound and linezolid for ABSSSI.[1]
Table 1: Clinical Efficacy Outcomes in the Intent-to-Treat (ITT) and Microbiologically Evaluable (ME) Populations
| Efficacy Endpoint | This compound | Linezolid | Treatment Difference (95% CI) |
| IV Sub-group (mITT Population) | |||
| Clinical Cure Rate at Test of Cure (TOC) | 91.0% | 87.8% | 3.2% (-4.5 to 10.9) |
| Oral Sub-group (mITT Population) | |||
| Clinical Cure Rate at TOC | 95.2% | 93.6% | 1.6% (-4.2 to 7.3) |
| MRSA Patients (micro-ITT Population) | |||
| Clinical Cure Rate at TOC | 95.0% | 89.3% | Not Reported |
mITT: modified Intent-to-Treat population TOC: Test of Cure visit
Table 2: Microbiological Efficacy
| Pathogen | This compound Eradication Rate | Linezolid Eradication Rate |
| Staphylococcus aureus (Overall) | Favorable microbiological efficacy reported[1] | Favorable microbiological efficacy reported[1] |
| MRSA | Higher clinical cure rate noted[1] | - |
Detailed pathogen-specific eradication rates from the head-to-head trial are not fully available in the public domain.
Table 3: Comparative In-Vitro Activity (MIC90 in mg/L)
| Organism | This compound | Linezolid |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 1 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1 | 2 |
| Quinolone-Resistant S. aureus | 1 | 2 |
| Streptococcus pyogenes | Not specified in comparative studies | 2 |
| Streptococcus agalactiae | Not specified in comparative studies | 2 |
| Enterococcus faecalis (vancomycin-susceptible) | Not specified in comparative studies | 2 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple in-vitro studies.[2][3][4][5][6]
Table 4: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | This compound (IV) | Linezolid (IV) | This compound (Oral) | Linezolid (Oral) |
| Incidence of TEAEs | 20.8% | 22.4% | 16.0% | 13.5% |
The majority of adverse events were reported to be mild in nature. No serious adverse events or deaths were related to the study drugs.[1] More extensive real-world data on linezolid suggests common adverse events include gastrointestinal issues, headache, and myelosuppression with prolonged use.[7][8][9] Real-world evidence for this compound indicates a favorable safety profile with rare, mild adverse events.[10][11][12][13][14]
Experimental Protocols
A clear understanding of the methodologies employed in the comparative clinical trials is crucial for interpreting the results.
Phase 3 Clinical Trial (NCT03405064) Methodology
This study was a multicenter, randomized, open-label, active-comparator trial designed to establish the non-inferiority of this compound to linezolid for the treatment of ABSSSI.[1]
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, wound infections, or major cutaneous abscesses, with a lesion size of at least 75 cm².[15]
-
Intervention:
-
IV Sub-group: this compound 800 mg IV twice daily vs. Linezolid 600 mg IV twice daily.
-
Oral Sub-group: this compound 1000 mg oral twice daily vs. Linezolid 600 mg oral twice daily.
-
Treatment Duration: 7 to 10 days.[1]
-
-
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test of Cure (TOC) visit, which was assessed 7 to 14 days after the end of therapy.
-
Definition of Clinical Cure: Based on the FDA's guidance for ABSSSI trials, clinical cure is typically defined as the resolution of the signs and symptoms of the infection to the extent that no further antimicrobial therapy is required.[16][17][18] For the primary endpoint in recent ABSSSI trials, an early clinical response at 48-72 hours is often assessed, defined by a ≥20% reduction in lesion size without receiving rescue antibiotics.[19][20] The NCT03405064 trial focused on the clinical response at the TOC visit.
-
Microbiological Assessment: Microbiological samples were collected from the infection site at baseline. A microbiological response was determined by the eradication or presumed eradication of the baseline pathogen.
Mechanism of Action
The differing mechanisms of action of this compound and linezolid are fundamental to their antimicrobial activity and resistance profiles.
This compound: A Dual-Targeting Fluoroquinolone
This compound is a benzoquinolizine fluoroquinolone that exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[21][22][23][24] This dual-targeting mechanism contributes to its potent activity against a broad spectrum of pathogens, including quinolone-resistant strains.[21]
Linezolid: A Protein Synthesis Inhibitor
Linezolid belongs to the oxazolidinone class of antibiotics and has a unique mechanism of action. It inhibits bacterial protein synthesis at an early stage by binding to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.[25][26][27][28][29] This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.
Visualizing the Data: Diagrams
To further elucidate the experimental workflow and mechanisms of action, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals, the comparative data on this compound and linezolid offers valuable insights. This compound has emerged as a potent and safe alternative to linezolid for the treatment of ABSSSI, with a potential advantage in treating MRSA infections. Its dual mechanism of action and availability in both IV and oral formulations make it a promising agent in the ongoing battle against resistant Gram-positive pathogens. Further real-world evidence and studies exploring its use in other indications will continue to define its role in the antimicrobial armamentarium.
References
- 1. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent this compound Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of linezolid against important gram-positive bacterial pathogens including vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database [frontiersin.org]
- 9. Adverse drug events associated with linezolid administration: a real-world pharmacovigilance study from 2004 to 2023 using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prescription-Event Monitoring Study on Safety and Efficacy of this compound (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-World Evidence of Efficacy and Safety of this compound (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. FDA guidance for ABSSSI trials: implications for conducting and interpreting clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment outcome measures for randomized controlled trials of antibiotic treatment for acute bacterial skin and skin structure infections in the emergency department setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 23. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 24. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Levonadifloxacin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings, necessitating the exploration and comparison of novel and existing antimicrobial agents. This guide provides an objective comparison of the efficacy of Levonadifloxacin, a novel benzoquinolizine fluoroquinolone, and Vancomycin, a long-standing glycopeptide antibiotic, against MRSA. The comparison is supported by in vitro and clinical data to inform research and drug development professionals.
Mechanism of Action
This compound and Vancomycin employ distinct mechanisms to exert their bactericidal effects against MRSA.
-
This compound: As a fluoroquinolone, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By binding to the DNA-enzyme complexes, this compound stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of chromosomal breaks and ultimately results in bacterial cell death.[2] A key feature of this compound is its potent activity against MRSA and even quinolone-resistant S. aureus strains, which is attributed to its preferential targeting of DNA gyrase.[2][3] Furthermore, its efficacy is not affected by the NorA efflux pump, a common mechanism of resistance to other fluoroquinolones.[4]
-
Vancomycin: Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[5][6] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors (Lipid II).[7][8] This binding sterically hinders the transglycosylation and transpeptidation steps in the peptidoglycan polymerization process, thereby inhibiting the proper formation of the cell wall.[6][8][9] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[6]
In Vitro Efficacy
In vitro studies provide a direct comparison of the antimicrobial potency of this compound and Vancomycin against MRSA.
Minimum Inhibitory Concentration (MIC)
MIC values are a crucial measure of an antibiotic's potency. A lower MIC90 (the concentration required to inhibit the growth of 90% of isolates) indicates greater activity.
| Organism | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| MRSA | This compound | 0.25 - 0.5 | 0.5 - 1 | [3][10][11] |
| Quinolone-Resistant S. aureus | This compound | - | 1 | [4] |
| MRSA | Vancomycin | - | 2 | [4] |
| MRSA (Blood Isolates) | This compound | 0.38 (E-test), 0.5 (BMD) | 0.5 (E-test), 1 (BMD) | [11] |
Note: MIC values can vary based on testing methodology and the specific strains evaluated.
Studies consistently demonstrate that this compound has potent in vitro activity against MRSA, including strains resistant to other quinolones.[4][10][11] In one study, all 456 MRSA isolates tested were susceptible to this compound.[11]
Time-Kill Curve Analysis
Time-kill assays assess the bactericidal activity of an antibiotic over time. This compound has been shown to be bactericidal, achieving a 99.9% kill (3-log10 reduction in CFU/mL) at 2x MIC after 24 hours against pneumococcal isolates.[2] At 1x MIC against MRSA, this compound demonstrated a potent bactericidal effect with a 4.5 Log10 CFU/mL reduction.[12] Vancomycin also exhibits bactericidal activity, though it can be slower, and its effectiveness can be influenced by the initial bacterial inoculum and MIC of the strain.[13][14][15][16]
Activity Against Biofilms
Biofilms are a significant challenge in treating MRSA infections. In an in vitro study comparing their effects on MRSA biofilms, this compound displayed a consistent bacterial kill rate of over 90% against biofilm-embedded organisms.[2][17] In contrast, the activities of Vancomycin and Linezolid were variable, and Daptomycin showed no killing activity.[2][17] Scanning electron microscopy confirmed that this compound extensively disrupted the biofilm structure.[2][17]
Clinical Efficacy
Clinical trials provide essential data on the performance of these antibiotics in patients.
| Study Focus | This compound Outcome | Comparator Outcome | Reference |
| Phase 3, ABSSSI | 95.0% clinical cure rate at TOC for MRSA | 89.3% (Linezolid) | [18] |
| Observational Study | 96.1% clinical success rate for MRSA | Not Applicable | [19] |
| Post-marketing Surveillance | Clinical cure rate of 95.7% on day 8 | Not Applicable | [20] |
A phase 3, open-label, randomized study on acute bacterial skin and skin structure infections (ABSSSI) found that this compound had a higher clinical cure rate at the test-of-cure visit for MRSA patients compared to Linezolid (95.0% vs. 89.3%).[18] Real-world observational studies have also reported high clinical success rates for this compound in treating MRSA infections, with one study noting a 96.1% success rate.[19] Vancomycin remains a standard of care for serious MRSA infections, but concerns exist regarding its slow bactericidal activity, potential for nephrotoxicity, and the phenomenon of "MIC creep," where MRSA isolates become less susceptible.[21]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: The MICs for this compound and Vancomycin are typically determined using the broth microdilution (BMD) method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
A standardized inoculum of the MRSA isolate (approximately 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.
-
The antibiotic is serially diluted in the broth to create a range of concentrations.
-
The bacterial inoculum is added to each well containing the different antibiotic concentrations.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11][22]
-
Time-Kill Curve Analysis
-
Methodology: This assay measures the rate of bacterial killing by an antibiotic over a 24-hour period.
-
Procedure:
-
A starting inoculum of the MRSA strain (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
The antibiotic is added at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control tube without any antibiotic is also included.
-
The cultures are incubated at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each culture.
-
The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
The change in log10 CFU/mL over time is plotted to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in the initial inoculum count within 24 hours.[13][22]
-
Safety and Tolerability
While both drugs are effective, their safety profiles differ. Vancomycin is associated with potential nephrotoxicity and ototoxicity, requiring therapeutic drug monitoring.[5][21] this compound has demonstrated a favorable safety and tolerability profile in clinical trials, with no serious adverse events reported and a lower incidence of side effects like nephrotoxicity or bone-marrow toxicity compared to older MRSA drugs.[18][23][24]
Conclusion
This compound emerges as a potent anti-MRSA agent with several advantages over Vancomycin. Its in vitro potency, demonstrated by low MIC values, is superior, particularly against quinolone-resistant strains.[4] Furthermore, its efficacy against MRSA biofilms is a significant advantage in treating complex and persistent infections.[2][17] Clinical data supports its non-inferiority and, in some cases, superiority to other standard-of-care agents like Linezolid, with a favorable safety profile.[18] While Vancomycin remains a crucial antibiotic for MRSA infections, this compound represents a valuable alternative, especially in cases of reduced Vancomycin susceptibility, quinolone resistance, or biofilm-associated infections.
References
- 1. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 2. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative studies of the bactericidal, morphological and post-antibiotic effects of arbekacin and vancomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashp.org [ashp.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent this compound Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prescription-Event Monitoring Study on Safety and Efficacy of this compound (Oral and I.V.) in Management of Bacterial Infections: Findings of Real-World Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijhsr.org [ijhsr.org]
- 22. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
Levonadifloxacin Demonstrates Potent Activity Against Quinolone-Resistant Staphylococcus aureus
A comprehensive review of in vitro and in vivo data highlights levonadifloxacin's superior efficacy over other quinolones in combating resistant S. aureus strains, offering a promising alternative for difficult-to-treat infections.
Researchers and drug development professionals face a significant challenge in the rise of antibiotic-resistant bacteria, particularly quinolone-resistant Staphylococcus aureus (QRSA). This compound, a novel benzoquinolizine fluoroquinolone, has emerged as a potent agent against these challenging pathogens. Extensive experimental data demonstrates its consistent bactericidal activity and a differentiated mechanism of action that overcomes common resistance pathways.
This compound, and its oral prodrug alathis compound, have shown broad-spectrum activity against a range of clinically significant pathogens, with particularly noteworthy efficacy against MRSA and QRSA.[1] Unlike older fluoroquinolones that primarily target topoisomerase IV in S. aureus, this compound exhibits a preferential affinity for DNA gyrase.[2][3] This dual-targeting mechanism at high concentrations contributes to its potent activity against strains with mutations in the quinolone resistance-determining regions (QRDRs) of either enzyme.
Superior In Vitro Activity: A Quantitative Comparison
Comparative analyses of Minimum Inhibitory Concentrations (MICs) consistently underscore this compound's superiority over other quinolones in inhibiting the growth of QRSA.
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | Quinolone-Resistant S. aureus | - | 1 | [4] |
| This compound | All S. aureus (n=793, 78.9% levofloxacin non-susceptible) | 0.25 | 0.5 | [5] |
| This compound | MRSA from blood (n=51) | 0.38 | 0.5 | [6] |
| Levofloxacin | Quinolone-Resistant S. aureus | - | >4 | [4] |
| Ciprofloxacin | Quinolone-Resistant S. aureus | - | >4 | [4] |
| Moxifloxacin | Quinolone-Resistant S. aureus | - | >4 | [4] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Studies have shown that the MIC of this compound against S. aureus is significantly lower than that of moxifloxacin, levofloxacin, and ciprofloxacin.[7] Specifically, against a large collection of contemporary S. aureus isolates, many of which were non-susceptible to levofloxacin, this compound demonstrated MIC₅₀ and MIC₉₀ values of 0.25 and 0.5 mg/L, respectively, making it 16 times more potent than levofloxacin.[5] This enhanced potency extends to strains harboring multiple mutations in the QRDR.[1]
Bactericidal Action and Biofilm Eradication
Beyond growth inhibition, this compound exhibits robust bactericidal activity. Time-kill studies have demonstrated a significant reduction in bacterial load (up to a 3-log reduction in 24 hours) at concentrations 2-8 times the MIC against MRSA.[1] This cidal activity is crucial for treating severe and invasive infections.
Furthermore, this compound has shown remarkable efficacy against biofilm-embedded S. aureus, a critical factor in chronic and device-related infections. In vitro studies revealed a consistent bacterial kill rate of over 90% against biofilm-embedded MRSA and QRSA.[8] In stark contrast, comparator agents like vancomycin and daptomycin showed variable or no activity against these biofilms.[8]
Mechanism of Action: A Differentiated Approach
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[9] Quinolones trap these enzymes in a complex with DNA, leading to an accumulation of double-strand breaks and ultimately cell death.[9]
What distinguishes this compound is its preferential targeting of DNA gyrase in S. aureus.[1][2] This is a significant advantage as resistance to older quinolones in S. aureus often arises from mutations in the gene encoding topoisomerase IV (grlA). By primarily targeting DNA gyrase, this compound can effectively bypass this common resistance mechanism.
Caption: Mechanism of action of this compound in S. aureus.
Experimental Protocols
The validation of this compound's activity relies on standardized and reproducible experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: this compound and comparator antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: S. aureus isolates, including quinolone-resistant strains, are grown on an appropriate agar medium. Colonies are then suspended in saline to match a 0.5 McFarland turbidity standard, which is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of an antibiotic over time.
Detailed Steps:
-
Preparation: Test tubes containing CAMHB with the antibiotic at desired concentrations (e.g., 2x, 4x, 8x MIC) are prepared. A growth control tube without any antibiotic is also included.
-
Inoculation: An overnight culture of the test organism is diluted to achieve a starting inoculum of approximately 10⁶ CFU/mL in each tube.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted in saline, and plated onto agar plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
Conclusion
The available data strongly supports the potent in vitro and in vivo activity of this compound against quinolone-resistant S. aureus. Its differentiated mechanism of action, characterized by preferential targeting of DNA gyrase, allows it to overcome common resistance mechanisms that render other quinolones ineffective. The superior MIC values, robust bactericidal activity, and efficacy against biofilms position this compound as a valuable therapeutic option for clinicians and a significant development in the fight against antibiotic-resistant Gram-positive infections. Further clinical investigation and real-world evidence will continue to define its role in managing these challenging infections.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ijhsr.org [ijhsr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
A Head-to-Head Comparison of Levonadifloxacin and Other Fluoroquinolones: A Guide for Researchers
In the evolving landscape of antimicrobial resistance, the development of novel antibiotics is paramount. Levonadifloxacin, a broad-spectrum fluoroquinolone of the benzoquinolizine subclass, has emerged as a promising agent, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a head-to-head comparison of this compound with other widely used fluoroquinolones—ciprofloxacin, levofloxacin, and moxifloxacin—focusing on their mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical efficacy, supported by experimental data.
Mechanism of Action: A Differentiated Approach
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair.[1] By forming a complex with the enzyme and DNA, fluoroquinolones stabilize double-strand breaks, leading to cell death.
While all fluoroquinolones share this general mechanism, there are nuances in their primary targets. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in many Gram-positive bacteria. This compound distinguishes itself by preferentially targeting the DNA gyrase of S. aureus, which contributes to its potent activity against quinolone-resistant strains.[1] This divergent mechanism of action is a key advantage in overcoming existing resistance.
Caption: Mechanism of action of fluoroquinolones, highlighting this compound's preferential target.
Antibacterial Spectrum: Potency Against Resistant Pathogens
The in vitro activity of fluoroquinolones is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for this compound and comparator fluoroquinolones against key bacterial pathogens.
| Pathogen | This compound MIC90 (μg/mL) | Ciprofloxacin MIC90 (μg/mL) | Levofloxacin MIC90 (μg/mL) | Moxifloxacin MIC90 (μg/mL) |
| Staphylococcus aureus | ||||
| Methicillin-susceptible (MSSA) | 0.5[2] | 0.5[3] | 0.5[3] | 0.12[3] |
| Methicillin-resistant (MRSA) | 1.0[2] | >2[3] | >4[3] | 4[3] |
| Streptococcus pneumoniae | 0.5[2] | 2[3] | 1[3] | 0.25[3] |
| Haemophilus influenzae | 0.03[2] | 0.03[3] | 0.06[3] | 0.06[3] |
| Moraxella catarrhalis | 0.015[2] | 0.03[3] | 0.06[3] | 0.12[3] |
| Klebsiella pneumoniae | - | ≥32[4] | ≥32[4] | ≥32[4] |
| Pseudomonas aeruginosa | - | ≥32[4] | ≥32[4] | ≥32[4] |
| Stenotrophomonas maltophilia | - | ≥32[4] | ≥32[4] | ≥32[4] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head studies.
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic properties of an antibiotic determine its concentration at the site of infection. This compound is available in both intravenous (IV) and oral formulations (as the prodrug alathis compound), offering flexibility in clinical practice.
| Parameter | This compound (Oral - Alathis compound) | Ciprofloxacin (Oral) | Levofloxacin (Oral) | Moxifloxacin (Oral) |
| Bioavailability | ~90%[5] | 60-80% | ≥99%[5] | ~90% |
| Cmax (mg/L) | ~15.5 (1000 mg)[2] | 1.5-2.9 (500 mg) | 5.2 (500 mg)[6] | 3.1 (400 mg) |
| Tmax (h) | ~1.2[2] | 1-2 | 1-2[6] | 0.5-4 |
| Half-life (h) | ~8[2] | 3-5 | 6-8[6] | 12 |
| Protein Binding | ~85%[2] | 20-40% | 24-38%[6] | ~50% |
| Elimination | Renal and non-renal | Primarily renal | Primarily renal | Hepatic |
Note: Pharmacokinetic parameters can vary based on patient populations and study designs.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in treating various bacterial infections. In a Phase 3 study for acute bacterial skin and skin structure infections (ABSSSI), this compound was found to be non-inferior to linezolid. The clinical cure rates at the test-of-cure visit were high for both IV and oral this compound, including in patients with MRSA infections.[7]
A real-world observational study involving 1266 patients showed high clinical success rates for this compound in treating a variety of infections, including skin and soft tissue infections, diabetic foot infections, and septicemia.[7] The reported incidence of treatment-emergent adverse events was low.[7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: The fluoroquinolones are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound demonstrates a favorable profile compared to other fluoroquinolones, particularly in its potent activity against resistant Gram-positive pathogens like MRSA. Its distinct mechanism of action, targeting DNA gyrase in S. aureus, offers a potential advantage in overcoming existing quinolone resistance. The availability of both intravenous and a highly bioavailable oral formulation provides valuable flexibility for patient management. While further head-to-head clinical trials against other fluoroquinolones would be beneficial, the current data suggests that this compound is a significant addition to the antibacterial armamentarium for treating challenging bacterial infections.
References
- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levofloxacin in vitro activity: Results from an international comparative study with ofloxacin and ciprofloxacin [edoc.unibas.ch]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of levofloxacin following once-daily 500-milligram oral or intravenous doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
Levonadifloxacin's Potency Against Vancomycin-Intermediate Staphylococcus aureus: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge. This guide offers a comprehensive comparison of levonadifloxacin's efficacy against VISA relative to other prominent antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro susceptibility data, details common experimental methodologies, and provides visual representations of mechanisms and workflows to facilitate a deeper understanding of this compound's potential in treating these resilient infections.
Executive Summary
This compound, a novel benzoquinolizine fluoroquinolone, demonstrates potent in vitro activity against a range of S. aureus phenotypes, including methicillin-resistant S. aureus (MRSA) and strains with reduced susceptibility to vancomycin, such as heterogeneous vancomycin-intermediate S. aureus (hVISA) and VISA.[1][2] Its distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy against quinolone-resistant strains as well.[3] Comparative data suggests that this compound's minimum inhibitory concentrations (MICs) against these challenging pathogens are often lower than those of several standard-of-care agents.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound and key comparator antibiotics against various S. aureus isolates, with a focus on vancomycin-intermediate strains. The data, compiled from multiple studies, is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Staphylococcus aureus Isolates
| Antibiotic | All S. aureus | MRSA | hVISA | VISA |
| This compound | 0.25 / 0.5 [1] | 0.5 / 1 [4] | 0.25 / 0.5 [1] | No specific data found |
| Vancomycin | 1 / 1[5] | 1 / 2[6] | 1 / 2[7] | 4 / 8[7] |
| Daptomycin | 0.25 / 0.5[5] | 0.5 / 1[6] | 0.5 / 1[7] | 1 / 1[7] |
| Linezolid | 2 / 2[5] | 1 / 2[8] | 1 / 2[7] | 1 / 2[7] |
| Ceftaroline | 0.5 / 1[9] | 0.5 / 1[9] | No specific data found | No specific data found |
| Telavancin | 0.03 / 0.06[10] | 0.12 / 0.25[11] | 0.06 / 0.125[7] | 0.06 / 0.125[7] |
Note: Data is aggregated from various sources and testing methodologies may differ slightly between studies. "No specific data found" indicates that the search results did not yield specific MIC values for that drug against the specified bacterial phenotype.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing conducted in accordance with established standards. The following sections outline the general methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (According to CLSI Guidelines):
This is the gold standard method for determining the MIC of an antimicrobial agent.[12][13]
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: S. aureus isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared 96-well microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension (typically around 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antimicrobial Agents: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control without any antibiotic is also included.
-
Sampling and Plating: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test tube, serially diluted, and plated onto an appropriate agar medium.
-
Enumeration and Analysis: After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. This compound has demonstrated a consistent bacterial kill rate of ≥90% against biofilm-embedded MRSA and quinolone-resistant S. aureus.[14]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: General workflow for MIC determination.
Conclusion
This compound exhibits potent in vitro activity against vancomycin-intermediate Staphylococcus aureus and other resistant phenotypes. Its efficacy, as demonstrated by low MIC values in comparison to several established antibiotics, underscores its potential as a valuable therapeutic option. The data and methodologies presented in this guide provide a solid foundation for further research and clinical evaluation of this compound in the treatment of challenging Gram-positive infections.
References
- 1. This compound, a recently approved benzoquinolizine fluoroquinolone, exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates and Bengal Bay clone isolates collected from a large Indian tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of a novel antibacterial agent, this compound, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Telavancin against a Contemporary Worldwide Collection of Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the safety profiles of Levonadifloxacin and linezolid
A comprehensive analysis of the safety profiles of Levonadifloxacin and Linezolid reveals distinct differences in their tolerability, with this compound demonstrating a favorable safety profile in recent head-to-head clinical trials. This guide provides a detailed comparison of their adverse effect profiles, supported by quantitative data from pivotal studies, to inform researchers, scientists, and drug development professionals.
This compound, a novel benzoquinolizine fluoroquinolone, and Linezolid, an oxazolidinone, are both potent antibiotics effective against multidrug-resistant Gram-positive infections. While efficacy is a primary consideration, the safety and tolerability of these agents are critical for patient outcomes and clinical utility. This comparative analysis delves into the safety data from key clinical trials to provide a clear perspective on their respective risk profiles.
Comparative Safety Data from Clinical Trials
A pivotal Phase 3, multicenter, randomized, open-label, active-comparator study (NCT03405064) directly compared the safety and efficacy of this compound and Linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI). The incidences of treatment-emergent adverse events (TEAEs) were found to be similar between the two treatment groups for both intravenous (IV) and oral formulations.[1]
A pooled analysis of seven comparator-controlled Phase III clinical trials for Linezolid provides a broader view of its safety profile. In these studies, the most frequently reported drug-related adverse events (≥2%) were diarrhea, nausea, and headache.[2]
| Adverse Event Category | This compound (IV)[1] | Linezolid (IV)[1] | This compound (Oral)[1] | Linezolid (Oral)[1] | Linezolid (Pooled Data from 7 Phase III Trials)[2] |
| Any Treatment-Emergent Adverse Event (TEAE) | 20.8% | 22.4% | 16.0% | 13.5% | - |
| Diarrhea | - | - | - | - | 4.3% |
| Nausea | - | - | - | - | 3.4% |
| Headache | - | - | - | - | 2.2% |
| Constipation | Most common AE[3] | - | Most common AE[3] | - | - |
| Hyperglycemia | 1.6%[3] | - | 1.6%[3] | - | - |
| Cough | 1.2%[3] | - | 1.2%[3] | - | - |
Data for this compound and Linezolid (IV/Oral) are from the Phase 3 trial NCT03405064 for ABSSSI.[1] Data for Linezolid (Pooled) are drug-related adverse events from seven comparator-controlled Phase III trials.[2] Specific percentages for diarrhea, nausea, and headache were not detailed for the individual arms in the NCT03405064 trial summary but were the most frequent for Linezolid in the pooled analysis.[2] Constipation, hyperglycemia, and cough were the most common AEs reported in this compound-treated subjects in the NCT03405064 trial.[3]
Key Adverse Effect Profiles
The following diagram illustrates the distinct adverse effect profiles of this compound and Linezolid based on clinical trial data.
Caption: Comparative Adverse Effect Profiles.
Experimental Protocols
Phase 3, Multicenter, Randomized, Open-Label, Active-Comparator Study (NCT03405064)
This study was designed to establish the non-inferiority of this compound compared with Linezolid for the treatment of ABSSSI and to compare their safety profiles.[1]
-
Study Population: 500 adult subjects with a diagnosis of ABSSSI (cellulitis/erysipelas, wound infection, or major cutaneous abscess) with a lesion size of at least 75 cm².
-
Randomization: Subjects were randomized in a 1:1 ratio to receive either this compound or Linezolid within two subgroups: oral administration and intravenous (IV) administration.
-
Dosing Regimen:
-
Primary Outcome: The primary endpoint was the overall clinical response at the Test of Cure (TOC) visit, evaluated for non-inferiority.[1]
-
Safety Assessment: Safety was evaluated based on the incidence of treatment-emergent adverse events (TEAEs), vital signs, physical examinations, clinical laboratory evaluations, and electrocardiograms (ECGs).[4]
The following diagram outlines the workflow of this pivotal clinical trial.
Caption: NCT03405064 Trial Workflow.
Pooled Analysis of Seven Comparator-Controlled Phase III Studies of Linezolid
This analysis provided a comprehensive safety assessment of Linezolid from seven multicenter, multinational, comparator-controlled clinical trials in adult patients with Gram-positive bacterial infections.[2]
-
Study Population: 2,046 Linezolid-treated patients and 2,001 comparator drug-treated patients.
-
Infections Studied: Nosocomial and community-acquired pneumonia, skin and skin structure infections, and methicillin-resistant staphylococcal infections.
-
Data Collection: Safety information was collected before, during, and after treatment.
-
Analysis: Safety data were pooled across the seven trials. Drug-related adverse events were a key focus of the analysis.
Conclusion
Based on the available clinical trial data, both this compound and Linezolid demonstrate acceptable safety profiles. However, the head-to-head comparison in the NCT03405064 trial suggests that this compound is a safe and well-tolerated alternative to Linezolid, with a similar incidence of treatment-emergent adverse events.[1] Linezolid is associated with a risk of duration-related myelosuppression and neuropathy with long-term use, which requires careful monitoring.[5] this compound's most commonly reported adverse events in its pivotal trial were generally mild and included constipation, hyperglycemia, and cough.[3] For drug development professionals, these findings are crucial in positioning new antimicrobial agents and for researchers and scientists, they provide a basis for further investigation into the mechanisms underlying these different safety profiles.
References
- 1. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent this compound Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Worldwide Assessment of Linezolid's Clinical Safety and Tolerability: Comparator-Controlled Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Levonadifloxacin Demonstrates Non-Inferiority to Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections
A pivotal Phase 3, multicenter, randomized, open-label, active-comparator study has established the non-inferiority of the novel broad-spectrum anti-MRSA agent, levonadifloxacin, to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI). The findings from this clinical trial (NCT03405064) provide compelling evidence for this compound as a viable therapeutic alternative, offering comparable efficacy and a similar safety profile to linezolid.[1][2][3]
The study evaluated both intravenous (IV) and oral formulations of this compound against the respective formulations of linezolid. The primary endpoint was the clinical cure rate at the Test of Cure (TOC) visit in the modified Intent-to-Treat (mITT) population. For both IV and oral administration routes, this compound met the pre-specified non-inferiority margin.[1][2]
Comparative Efficacy and Safety Data
The clinical trial data indicates that this compound's efficacy is comparable to that of linezolid in the treatment of ABSSSI. Notably, this compound demonstrated a numerically higher clinical cure rate in patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The safety profiles of both drugs were also similar, with the majority of adverse events being mild in nature.[1]
| Parameter | This compound | Linezolid | Treatment Difference (95% CI) |
| IV Formulation Clinical Cure Rate (mITT) | 91.0% | 87.8% | 3.2% (-4.5 to 10.9) |
| Oral Formulation Clinical Cure Rate (mITT) | 95.2% | 93.6% | 1.6% (-4.2 to 7.3) |
| Clinical Cure Rate in MRSA Patients (IV & Oral) | 95.0% | 89.3% | Not Reported |
| Treatment-Emergent Adverse Events (TEAEs) - IV | 20.8% | 22.4% | Not Reported |
| Treatment-Emergent Adverse Events (TEAEs) - Oral | 16.0% | 13.5% | Not Reported |
Experimental Protocols
The Phase 3 clinical trial (NCT03405064) was a multicenter, randomized, open-label, active-comparator study involving 500 subjects with ABSSSI.[1][2][3]
Treatment Regimens:
-
Intravenous (IV) Sub-group:
-
Oral Sub-group:
The total treatment duration for both drugs was 7 to 10 days.[1] The non-inferiority of this compound to linezolid was evaluated based on the overall clinical response at the Test of Cure (TOC) visit.[1][2]
Visualizing the Non-Inferiority Trial Workflow and Drug Mechanisms
To better illustrate the clinical trial design and the distinct mechanisms of action of this compound and linezolid, the following diagrams are provided.
References
- 1. Efficacy and Safety of a Novel Broad-Spectrum Anti-MRSA Agent this compound Compared with Linezolid for Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Openlabel, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ichgcp.net [ichgcp.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Levonadifloxacin and Ciprofloxacin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of levonadifloxacin, a novel fluoroquinolone, and ciprofloxacin, a widely used second-generation fluoroquinolone. The following sections present a compilation of experimental data, detailed methodologies for key assays, and a visualization of their mechanisms of action to assist researchers in evaluating their potential applications.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and ciprofloxacin against a panel of clinically significant Gram-positive and Gram-negative bacteria.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | This compound | 0.25 | 0.5 |
| Ciprofloxacin | 0.5 | 1 | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | This compound | 0.5 | 1 |
| Ciprofloxacin | 16 | >128 | |
| Streptococcus pneumoniae | This compound | 0.5 | 0.5 |
| Ciprofloxacin | 1 | 2 | |
| Gram-Negative | |||
| Escherichia coli | This compound | ≤0.06 - 0.5 | 2 - >32 |
| Ciprofloxacin | ≤0.03 - 0.25 | 0.06 - >32 | |
| Pseudomonas aeruginosa | This compound | 0.5 - 2 | 4 - >32 |
| Ciprofloxacin | 0.25 - 1 | 2 - >32 |
Note: MIC values can vary depending on the testing methodology, geographical location of isolates, and local resistance patterns. The data presented is a synthesis from multiple in vitro studies.
Comparative Analysis of In Vitro Activity
This compound demonstrates potent in vitro activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Notably, its activity against MRSA is significantly greater than that of ciprofloxacin, which often exhibits high MIC values against these resistant strains.
Against Gram-negative bacilli, ciprofloxacin generally exhibits lower MIC values compared to this compound for pathogens such as Pseudomonas aeruginosa and Escherichia coli. However, this compound retains moderate activity against many Gram-negative isolates.
Mechanism of Action: A Comparative Overview
Both this compound and ciprofloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. However, their primary targets and affinities can differ, contributing to their varying spectra of activity.
Ciprofloxacin primarily targets DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. In contrast, this compound exhibits a more balanced inhibition of both DNA gyrase and topoisomerase IV in Gram-positive bacteria, which is believed to contribute to its enhanced potency against organisms like S. aureus.
Caption: Comparative mechanism of action of this compound and Ciprofloxacin.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the antimicrobial activity of this compound and ciprofloxacin.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
a. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent at a high concentration.
-
A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final drug concentrations.
b. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
Agar dilution is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.
a. Preparation of Agar Plates:
-
Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C.
-
Appropriate volumes of the antimicrobial stock solutions are added to the molten agar to achieve the desired final concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
b. Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method.
-
The standardized bacterial suspension is then applied to the surface of the agar plates using a multipoint inoculator.
c. Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria, defined as no growth, a faint haze, or one or two colonies.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation:
-
Test tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.
-
A control tube without any antibiotic is also included.
b. Inoculation:
-
A standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) is added to each tube.
c. Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.
-
The sample is serially diluted in sterile saline to neutralize the effect of the antibiotic.
-
The diluted samples are plated onto MHA plates.
d. Incubation and Colony Counting:
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The number of colonies on each plate is counted, and the CFU/mL at each time point is calculated.
e. Interpretation of Results:
-
The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Levonadifloxacin Demonstrates Superior Efficacy Over Daptomycin in Eradicating MRSA Biofilms
A comprehensive analysis of in vitro studies indicates that levonadifloxacin exhibits significantly greater efficacy in eradicating Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms compared to daptomycin. Experimental data reveals that while this compound achieves a bacterial killing rate of over 90% within established biofilms, daptomycin shows minimal to no activity under similar conditions.
This guide provides a detailed comparison of the anti-biofilm efficacy of this compound and daptomycin against MRSA, targeting researchers, scientists, and drug development professionals. The content synthesizes available quantitative data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to offer a clear and objective assessment.
Quantitative Efficacy Against MRSA Biofilms
The following table summarizes the key efficacy metrics for this compound and daptomycin against MRSA biofilms based on available in vitro data. A direct comparison highlights the potent bactericidal activity of this compound against biofilm-embedded MRSA, a challenge for many existing antibiotics.
| Efficacy Metric | This compound | Daptomycin | Source(s) |
| Bacterial Kill Rate | ≥90% against biofilm-embedded organisms | No activity observed in a direct comparative study | [1][2][3] |
| Minimum Biofilm Eradication Concentration (MBEC) | Data not available | 15 mg/L | [4] |
| Log Reduction in Viable Bacteria | Significant reduction in viable bacterial count observed via SEM | ~1 to 2 log reduction at 24 hours (regrowth observed later) | [1][5] |
Mechanisms of Action: A Tale of Two Strategies
The disparate efficacy of this compound and daptomycin against MRSA biofilms stems from their distinct mechanisms of action.
This compound: As a broad-spectrum fluoroquinolone, this compound targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6][7] This dual-targeting mechanism leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. Its efficacy against biofilms is also attributed to its ability to penetrate the biofilm matrix and its activity in the acidic microenvironment often found within biofilms.[7]
Daptomycin: This cyclic lipopeptide antibiotic disrupts the bacterial cell membrane in a calcium-dependent manner. It inserts into the cell membrane, leading to rapid depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis. However, within the complex architecture of a biofilm, the extracellular matrix can interfere with daptomycin's access to the bacterial cell membrane.
Below is a diagram illustrating the proposed mechanisms of action for both this compound and daptomycin against MRSA.
References
- 1. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin is effective as antibiotic-lock therapy in a model of Staphylococcus aureus catheter-related infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]
- 7. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CLSI Quality Control Methods for Levonadifloxacin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Clinical and Laboratory Standards Institute (CLSI) recommended quality control (QC) methods for the antimicrobial susceptibility testing (AST) of Levonadifloxacin. The information presented is intended to assist researchers and laboratory professionals in the accurate and reliable implementation of this compound susceptibility testing. This document outlines the established QC ranges, compares different testing methodologies, and provides foundational experimental protocols.
Introduction to this compound and the Importance of QC
This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Accurate AST is crucial for guiding clinical therapy and monitoring the emergence of resistance. The CLSI provides standardized methods and QC parameters to ensure the accuracy and reproducibility of AST results.[1][2][3] Adherence to these QC guidelines is essential for any laboratory performing susceptibility testing of this novel antimicrobial agent.
CLSI-Approved Quality Control Ranges
The CLSI M100 document provides the definitive QC ranges for this compound against specific reference strains.[1][4] These ranges are essential for daily QC of AST systems and ensure that the testing method is performing within acceptable limits.
Table 1: CLSI-Approved Quality Control Ranges for this compound [5][6]
| Quality Control Strain | Test Method | QC Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | 0.008 - 0.03 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (10 µg disk) | 32 - 39 mm |
| Escherichia coli ATCC® 25922™ | Broth Microdilution (MIC) | 0.03 - 0.25 µg/mL |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (10 µg disk) | 27 - 33 mm |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution (MIC) | 0.5 - 4 µg/mL |
| Pseudomonas aeruginosa ATCC® 27853™ | Disk Diffusion (10 µg disk) | 17 - 23 mm |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution (MIC) | 0.008 - 0.06 µg/mL |
| Haemophilus influenzae ATCC® 49247™ | Disk Diffusion (10 µg disk) | 33 - 41 mm |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL |
| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion (10 µg disk) | 24 - 31 mm |
Comparison of Antimicrobial Susceptibility Testing Methods
The primary methods for determining the susceptibility of bacteria to this compound are broth microdilution (for determining the Minimum Inhibitory Concentration - MIC) and disk diffusion.[1][2] Gradient diffusion methods, such as E-test, also provide a quantitative MIC value and are often used in clinical laboratories.
Table 2: Comparison of Common AST Methods for this compound
| Feature | Broth Microdilution | Disk Diffusion | Gradient Diffusion (E-test) |
| Principle | Two-fold serial dilutions of the antibiotic in a liquid growth medium are inoculated with a standardized bacterial suspension.[7][8] | A paper disk impregnated with a known concentration of the antibiotic is placed on an agar plate inoculated with the test organism.[9] | A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate.[10] |
| Result | Minimum Inhibitory Concentration (MIC) in µg/mL.[7][8] | Zone of inhibition diameter in mm.[9] | Minimum Inhibitory Concentration (MIC) in µg/mL.[10] |
| CLSI Standard | M07[8] | M02[11] | N/A (Proprietary) |
| Advantages | Gold standard for MIC determination, provides quantitative results.[7][8] | Simple, low cost, widely used for routine testing.[9] | Provides a direct MIC value, technically straightforward.[10] |
| Limitations | More labor-intensive and requires specialized equipment.[12] | Provides a qualitative result (Susceptible, Intermediate, Resistant) based on zone diameter interpretation, less precise than MIC.[9] | More expensive than disk diffusion.[10] |
A good correlation has been established between the MICs obtained by broth microdilution and the zone diameters from the disk diffusion method for this compound.[5] One study comparing E-test to broth microdilution for levofloxacin (a related fluoroquinolone) against Streptococcus pneumoniae showed good correlation between the two methods.[13]
Experimental Protocols
The following are summarized protocols for the CLSI-recommended AST methods for this compound. For complete, detailed instructions, users must refer to the full CLSI documents.
Broth Microdilution (Reference Method based on CLSI M07)[8][14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a microdilution tray.
-
Inoculation: Inoculate each well of the microdilution tray with the standardized bacterial suspension.
-
Incubation: Incubate the trays at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer Method based on CLSI M02)[9][11][16][17][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disk: Aseptically apply a 10 µg this compound disk to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as Susceptible, Intermediate, or Resistant based on the interpretive criteria provided in the CLSI M100 document.
Validation Workflow
The validation of CLSI quality control methods for a new antimicrobial agent like this compound follows a structured process. This workflow ensures that the developed testing parameters are accurate, reproducible, and reliable for clinical use.
Caption: CLSI validation workflow for new antimicrobial agents.
Conclusion
The standardized quality control methods provided by the CLSI are indispensable for the accurate and reliable susceptibility testing of this compound. Laboratories performing AST for this agent must adhere to the QC ranges and methodologies outlined in the CLSI M100, M07, and M02 documents.[8][11][14] This guide serves as a comparative overview to aid in the understanding and implementation of these critical laboratory practices. For definitive guidance, always refer to the most recent editions of the relevant CLSI standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. testinglab.com [testinglab.com]
- 10. Comparison of E Test to Microdilution for Determining In Vitro Activities of Antibiotics against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 12. Broth microdilution susceptibility testing. [bio-protocol.org]
- 13. Comparison of Etest to broth microdilution method for testing Streptococcus pneumoniae susceptibility to levofloxacin and three macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goums.ac.ir [goums.ac.ir]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levonadifloxacin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Levonadifloxacin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems, which can contribute to antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Standard Disposal Plan
The universally recommended procedure for the disposal of this compound and materials contaminated with it is to treat them as hazardous chemical waste.[1] This approach ensures the highest level of safety and regulatory compliance.
Core Principle: Do not dispose of this compound down the drain or in regular trash. All waste containing this antibiotic should be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][2]
Segregation and Collection of this compound Waste:
-
Solid Waste:
-
Collect all non-sharp solid waste contaminated with this compound, such as unused or expired pure compounds, personal protective equipment (PPE) like gloves and lab coats, and contaminated lab supplies (e.g., weighing boats, centrifuge tubes, pipette tips).[1]
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[1]
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container.[1]
-
It is crucial not to mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system (e.g., water, methanol), and an approximate concentration of the antibiotic.[1]
-
-
Sharps Waste:
-
Any sharps, such as needles and syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Utilize secondary containment for all liquid waste containers to prevent spills.[1]
-
Once a container is full, or according to your institution's schedule, contact your EHS department to arrange for waste pickup.[1]
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols for this compound Degradation
While collection by EHS is the standard procedure, research into the degradation of fluoroquinolones provides insights into potential pre-treatment methods. These methods are not standard disposal procedures and would require thorough validation by your institution's EHS to ensure safety and efficacy before implementation.
1. Photocatalytic Degradation with Titanium Dioxide (TiO₂):
This method utilizes UV light to activate a catalyst that degrades the antibiotic.
-
Materials:
-
This compound solution (e.g., 10 mg/L)
-
Titanium dioxide (TiO₂) nanoparticles (photocatalyst)
-
UV lamp
-
Magnetic stirrer
-
pH meter and adjustment solutions (e.g., hydrochloric acid, sodium hydroxide)
-
-
Procedure:
-
Prepare an aqueous solution of this compound at a concentration of 10 mg/L.
-
Adjust the pH of the solution to approximately 4 using a dilute solution of hydrochloric acid.[3]
-
Add the TiO₂ photocatalyst to the solution at a concentration of 1 g/L.[3]
-
Place the solution in a photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Stir the solution in the dark for approximately 30 minutes to facilitate the adsorption of this compound onto the catalyst surface.[3]
-
Initiate the photocatalytic degradation by turning on the UV lamp.
-
Take samples at regular intervals (e.g., every 15 minutes) for a total of 120 minutes.
-
Analyze the remaining concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
2. Oxidation with Potassium Permanganate (KMnO₄):
This method employs a strong oxidizing agent to break down the antibiotic.
-
Materials:
-
This compound solution
-
Potassium permanganate (KMnO₄) solution
-
Magnetic stirrer
-
pH meter and buffer solutions
-
-
Procedure:
-
Prepare the this compound waste solution.
-
Adjust the pH of the solution as required; studies on related fluoroquinolones have shown effective degradation in acidic to neutral conditions.[4]
-
While stirring, slowly add a solution of potassium permanganate. The exact concentration and reaction time will depend on the concentration of this compound and the solution matrix.
-
Allow the reaction to proceed for a sufficient duration to ensure degradation.
-
It is important to note that this process can generate manganese dioxide (MnO₂) as a byproduct, which would also require proper disposal.
-
3. Oxidation with Sodium Hypochlorite (Bleach):
This method uses a common laboratory disinfectant as an oxidizing agent.
-
Materials:
-
This compound solution
-
Sodium hypochlorite (NaOCl) solution (household bleach)
-
Magnetic stirrer
-
-
Procedure:
-
For liquid waste containing this compound, a 1:10 dilution with household bleach (containing 5-6% sodium hypochlorite) can be considered for disinfection of biological components.[5][6]
-
The contact time for disinfection is typically a minimum of 20 minutes.[5][6]
-
Studies on other fluoroquinolones have shown that sodium hypochlorite can also chemically degrade the antibiotic structure.[7]
-
Caution: Never mix bleach with acidic waste, as this can release toxic chlorine gas. Also, do not mix bleach with ammonia-containing solutions, which can produce toxic chloramine gas.[5]
-
Quantitative Data on this compound Degradation
The following table summarizes key quantitative data from studies on the degradation of Levofloxacin, a closely related fluoroquinolone. This data is for informational purposes and should not be directly extrapolated to create a disposal protocol without internal validation.
| Degradation Method | Initial Levofloxacin Concentration | Key Conditions | Degradation Efficiency | Reaction Time | Reference |
| Photocatalysis with TiO₂ | 10 mg/L | pH 4, UV light | >90% | 120 minutes | [3] |
| Ozonation | Not specified | pH 7.2 | High | Not specified | [8] |
| Oxidation with KMnO₄ | Not specified | Conditions relevant to water treatment | Significant degradation | Not specified | [9] |
By adhering to these guidelines, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste disposal as the primary source of instruction.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Fluoroquinolone ciprofloxacin removal from synthetic and real wastewaters by single and combined electrochemical advanced oxidation processes. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwo.ca [uwo.ca]
- 6. www1.wellesley.edu [www1.wellesley.edu]
- 7. Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levofloxacin oxidation by ozone and hydroxyl radicals: kinetic study, transformation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Levonadifloxacin
Essential Safety and Handling Guide for Levonadifloxacin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for handling potent pharmaceutical compounds and related fluoroquinolone antibiotics.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound in a laboratory setting, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | A dedicated, long-sleeved laboratory coat should be worn. Ensure it is fully buttoned. |
| Disposable Gown | For procedures with a high risk of splashes or significant contamination, a disposable gown should be worn over the lab coat. | |
| Respiratory Protection | N95 or higher Respirator | Use a properly fitted N95 or higher-rated respirator when handling powdered this compound or when there is a risk of aerosol generation.[1][2] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles or a full-face shield to protect against splashes and airborne particles.[1][3] |
Operational Plan for Handling this compound
Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for weighing and preparing this compound solutions. This area should be clearly marked and restricted to authorized personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing (for powdered form):
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the powder gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent slowly to the solid to prevent splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is significant dust generation.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment & Cleanup:
-
Powder: Gently cover the spill with absorbent material (e.g., vermiculite or sand). Avoid dry sweeping. Carefully scoop the material into a labeled waste container.
-
Liquid: Absorb the spill with an inert material (e.g., chemical absorbent pads or sand). Place the used absorbent material into a labeled waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance.[6]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, masks), weighing papers, and absorbent materials used for spills should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Sharps | Needles and syringes used for transferring this compound solutions must be disposed of in a designated sharps container.[6] |
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][8]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response Protocol for this compound.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. fda.gov [fda.gov]
- 3. cdc.gov [cdc.gov]
- 4. pccarx.com [pccarx.com]
- 5. levofloxacin.de [levofloxacin.de]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
